molecular formula C8H8ClN3 B2434334 1,8-Naphthyridin-2-amine hcl CAS No. 1820741-11-4

1,8-Naphthyridin-2-amine hcl

Cat. No.: B2434334
CAS No.: 1820741-11-4
M. Wt: 181.62
InChI Key: KYLSEWWPMRRGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Naphthyridin-2-amine HCl, with the CAS Number 15992-83-3 and a molecular formula of C8H7N3, is a high-value nitrogen-dense heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This compound serves as a critical precursor and core structure for developing novel therapeutic agents. Its 1,8-naphthyridine framework is a recognized pharmacophore frequently reported in compounds exhibiting a broad spectrum of biological activities . Research highlights its application in designing potent HIV-1 integrase strand transfer inhibitors (INSTIs). Derivatives based on this scaffold, such as the 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine series, have demonstrated low nanomolar efficacy against wild-type HIV and a broad panel of drug-resistant variants, showing superior antiviral profiles in preclinical assessments . The naphthyridine core is also being actively explored in oncology research. Recent studies indicate that 1,8-naphthyridine derivatives exhibit promising cytotoxic activity against various cancer cell lines, including breast (MCF7), cervical (SiHa), and lung carcinoma (A549) . Furthermore, this scaffold shows potential in immunology, as certain 1,8-naphthyridine derivatives have been identified as highly selective ligands for the CB2 receptor, demonstrating immunomodulatory effects in studies on activated lymphocytes . Beyond these areas, the compound's derivatives are investigated as dual inhibitors of enzymes like carbonic anhydrase (CA) and alkaline phosphatase (ALP), suggesting a synergistic potential for treating bone disorders such as rheumatoid arthritis . Store this product in a cool, dark place under an inert atmosphere at room temperature . This chemical is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-naphthyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLSEWWPMRRGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Solid-State Characterization of 1,8-Naphthyridin-2-amine Hydrochloride

[1]

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents (e.g., nalidixic acid analogs), and diagnostic ligands. The 2-amino derivative, 1,8-naphthyridin-2-amine , presents unique challenges in structural characterization due to its potential for annular tautomerism and multiple protonation sites (N1, N8, or the exocyclic amine).[1]

This guide details the definitive structural elucidation of 1,8-naphthyridin-2-amine hydrochloride (HCl) . It moves beyond basic spectral assignment to address the critical physicochemical question: Where does the proton reside? We provide a self-validating workflow combining solution-state NMR logic with solid-state X-ray diffraction (XRD) evidence to confirm the salt form's identity, stoichiometry, and hydrogen-bonding network.[1]

Chemical Identity & Theoretical Challenges

Before experimental validation, one must understand the competitive landscape for protonation. 1,8-Naphthyridin-2-amine (

1
  • N1 (Ring): Adjacent to the electron-donating amino group.[1]

  • N8 (Ring): The "pyridine-like" nitrogen, typically less sterically hindered.[1]

  • N-Exocyclic (

    
    ):  Generally the least basic due to resonance delocalization of the lone pair into the aromatic ring.[1]
    

The Elucidation Hypothesis: While primary amines are typically basic, in heteroaromatic systems, the ring nitrogen is the preferred protonation site. For 1,8-naphthyridin-2-amine, protonation at N8 is often favored electrostatically, though N1 protonation can be stabilized by intramolecular hydrogen bonding.[1] The HCl salt formation locks the molecule into a specific cationic form, significantly altering its solubility and bioavailability profile.

Figure 1: Structure and Numbering System

(Note: Standard IUPAC numbering assigns N1 and N8 to the ring nitrogens. The amino group is at position 2.)[2]

ChemicalStructurecluster_0Tautomeric & Protonation PossibilitiesN1N1(Ring)C2C2N1->C2AdjacentN8N8(Ring)LogicHypothesis:Ring N Protonation (N1 or N8)>> Exocyclic NN1->LogicPossible SiteN_ExoNH2(Exo)C2->N_ExoSubstituentN8->LogicLikely Site

Caption: Schematic representation of the competitive nitrogen sites for protonation. N8 and N1 are the primary candidates for salt formation.

Synthesis and Isolation of the HCl Salt

To ensure the integrity of the characterization, the salt must be synthesized with high purity.

Protocol: Controlled Salt Formation
  • Dissolution: Dissolve 1.0 eq of 1,8-naphthyridin-2-amine free base in anhydrous ethanol (0.1 M concentration). Slight warming (40°C) may be required.[1]

  • Acidification: Dropwise addition of 1.1 eq of 1.25 M HCl in ethanol/dioxane at room temperature.

  • Crystallization: The solution will yellow immediately (bathochromic shift). Stir for 1 hour.

  • Isolation: If precipitate forms, filter and wash with cold diethyl ether. If no precipitate, add diethyl ether until turbid and refrigerate at 4°C.

  • Recrystallization (Critical for XRD): Dissolve the crude salt in minimum hot methanol/water (9:1) and allow slow evaporation.[1]

Spectroscopic Elucidation (Solution State)

Mass Spectrometry (ESI-MS)[1][3]
  • Observation: The salt dissociates in the MS source.

  • Expectation: A dominant peak at m/z 146.07 [M+H]+ corresponding to the protonated free base (

    
    ).
    
  • Validation: Absence of higher mass peaks rules out dimerization artifacts often seen in naphthyridines.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for distinguishing the site of protonation.

Solvent Choice: DMSO-




1

Diagnostic Signals:

  • Downfield Shift: Upon protonation, the ring protons (H3, H4, H5, H6, H7) will shift downfield (

    
     ppm) compared to the free base due to the positive charge reducing electron density in the ring.
    
  • The "Mobile" Proton: Look for a broad singlet between 12.0–14.0 ppm.

    • Interpretation: This signal corresponds to the

      
       proton on the ring.[1] Its integration (1H) confirms mono-protonation.[1]
      
  • Exocyclic Amine (

    
    ):  Usually appears as a broad singlet around 7.0–8.5 ppm.
    
    • Differentiation: If protonation occurred at the exocyclic amine (forming

      
      ), this signal would integrate to 3H and shift significantly to 8.0+ ppm.[1] Since we expect ring protonation, we look for a 2H signal (exocyclic) and a separate 1H signal (ring NH).
      

Table 1: Expected 1H NMR Shift Comparison (DMSO-


)
PositionProton TypeFree Base (

ppm)
HCl Salt (

ppm)
Shift (

)
Interpretation
Ring N

-13.5 (br s) -Diagnostic for Ring Protonation
Exo N

~7.2~8.1+0.9Deshielding via induction
H7 Ar-H~8.8~9.1+0.3Proximity to N8
H3 Ar-H~6.9~7.2+0.3Proximity to C2-amine

Solid-State Characterization (The Definitive Proof)

While NMR implies ring protonation, Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute configuration.[1]

X-Ray Diffraction Logic

In the crystal lattice of 1,8-naphthyridin-2-amine HCl, we look for specific intermolecular interactions that stabilize the salt.

  • Proton Location: Difference Fourier maps will locate the hydrogen atom on the ring nitrogen (likely N8 or N1).

  • Chloride Bridge: The chloride anion (

    
    ) typically acts as a hydrogen bond acceptor, bridging the protonated ring nitrogen (
    
    
    ) and the exocyclic amine of a neighboring molecule (
    
    
    ).[1]
  • Planarity: The naphthyridine ring should remain planar.

Elucidation Workflow

The following Graphviz diagram visualizes the decision tree for confirming the structure.

ElucidationWorkflowcluster_SolSolution Phase Analysiscluster_SolidSolid State AnalysisStartCrude 1,8-Naphthyridin-2-amine HClNMR1H NMR (DMSO-d6)Start->NMRShiftCheck Ring Protons(Downfield Shift?)NMR->ShiftNH_SignalIdentify Broad Singlet(12-14 ppm)Shift->NH_SignalYesRecrystRecrystallization(MeOH/H2O)NH_Signal->RecrystRing ProtonationConfirmedXRDSingle Crystal XRDRecryst->XRDH_BondMap H-Bond Network(N-H...Cl)XRD->H_BondResultFINAL STRUCTURE:Ring-Protonated Salt(Monoclinic/Triclinic)H_Bond->Result

Caption: Step-by-step logic flow from crude salt isolation to definitive crystallographic confirmation.

Detailed Experimental Protocols

Protocol A: Single Crystal Growth
  • Objective: Obtain crystals suitable for X-ray diffraction.

  • Method: Slow Evaporation.[1]

  • Steps:

    • Prepare a saturated solution of the HCl salt in Methanol.

    • Filter through a 0.45

      
       PTFE syringe filter into a clean scintillation vial.
      
    • Cover the vial with parafilm and poke 3-4 small holes to control evaporation rate.[1]

    • Store in a vibration-free environment at 20°C.

    • Harvest: Look for yellow prisms or needles after 3-7 days.

Protocol B: 1H NMR for Exchangeable Protons[1]
  • Objective: Observe the acidic proton to confirm salt formation.

  • Steps:

    • Dry the NMR tube in an oven at 100°C for 1 hour to remove trace water.

    • Dissolve ~5 mg of the salt in 0.6 mL of DMSO-

      
        (ampoule grade, 99.9% D).
      
    • Crucial: Run the spectrum immediately. Do not add

      
      , as this will cause the N-H signal to disappear (deuterium exchange).
      
    • Acquire at 300K.[1] If signals are broad, cool to 270K to sharpen the exchangeable proton peaks.

References

  • Synthesis and Functionalization: Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[3] Facile Synthesis of 1,8-Naphthyridine Derivatives via Three-Component Reaction. Synthesis, 49, 763-769.[1][3] Link

  • Naphthyridine Scaffold Review: Madaan, P., et al. (2021).[4][5][6] 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(15). Link

  • Hydrogen Bonding in Analogous Systems: Li, Z. (2011).[7] 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate: Crystal structure and hydrogen-bonding network.[1][7] Acta Crystallographica Section E, 67(9), o2541.[7] Link

  • Protonation Logic (N1 vs N8): Nakatani, K., et al. (2025).[2] Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers. ChemBioChem (Accessed via NIH).[1] Link(Note: Discusses the energetics of N1 vs N8 protonation in the context of DNA binding).

  • General NMR Data: ChemicalBook. (n.d.). 1,8-Naphthyridine 1H NMR Spectrum. Link

In-Depth Technical Guide to the Spectroscopic Characterization of 1,8-Naphthyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data of 1,8-Naphthyridin-2-amine hydrochloride, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a privileged structure known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its interactions in biological systems.

This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just the data, but also the underlying principles and experimental considerations for researchers, scientists, and professionals in the field of drug development.

The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has garnered substantial interest from researchers due to its versatile biological activities.[1][2] Derivatives of this scaffold have been developed as antimicrobial, anti-psychotic, anti-depressant, anti-convulsant, anti-Alzheimer's, anti-cancer, analgesic, and anti-inflammatory agents.[1][2] The 2-amino-1,8-naphthyridine moiety, in particular, serves as a crucial building block for the synthesis of more complex molecules with enhanced therapeutic potential. The hydrochloride salt form is often utilized to improve the solubility and bioavailability of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,8-Naphthyridin-2-amine hydrochloride, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,8-Naphthyridin-2-amine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The protonation of the amino group and one of the ring nitrogens in the hydrochloride salt will influence the chemical shifts of the neighboring protons.

Expected ¹H NMR Data (in DMSO-d₆):

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.8d~8.5
H-4~7.9d~8.5
H-5~7.4dd~8.0, 4.5
H-6~8.2dd~8.0, 2.0
H-7~8.8dd~4.5, 2.0
NH₂⁺~8.5-9.5br s-
NH⁺ (ring)>10br s-

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient nature of the naphthyridine ring system. The coupling constants (J values) provide information about the connectivity of the protons. For instance, the coupling between H-3 and H-4 is a typical ortho-coupling in a pyridine ring. The broad signals for the amine and the protonated ring nitrogen are due to quadrupolar relaxation and exchange with the solvent.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,8-Naphthyridin-2-amine hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can dissolve the hydrochloride salt and its residual water peak does not interfere with the aromatic proton signals.

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

CarbonChemical Shift (ppm)
C-2~160
C-3~110
C-4~140
C-4a~120
C-5~125
C-6~138
C-7~150
C-8~155
C-8a~148

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment. The carbons attached to nitrogen atoms (C-2, C-7, C-8, and C-8a) are significantly deshielded and appear at lower fields. The C-2 carbon, directly attached to the protonated amino group, is expected to be the most downfield signal in the spectrum.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1,8-Naphthyridin-2-amine hydrochloride will show characteristic absorption bands for the N-H bonds of the aminium group, the aromatic C-H bonds, and the C=C and C=N bonds of the naphthyridine ring.

Expected IR Data (KBr pellet):

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretching (aminium group)
3100-3000Aromatic C-H stretching
1650-1500C=C and C=N stretching (aromatic ring)
1550-1450N-H bending (aminium group)
850-750Aromatic C-H out-of-plane bending

Interpretation of the IR Spectrum:

The broad absorption in the 3400-3200 cm⁻¹ region is a strong indication of the presence of the N-H stretching vibrations of the protonated amino group. The sharp peaks in the 3100-3000 cm⁻¹ region are characteristic of the aromatic C-H stretching vibrations. The complex pattern of bands in the 1650-1500 cm⁻¹ region arises from the stretching vibrations of the C=C and C=N bonds within the naphthyridine ring system.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrument Parameters: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1,8-Naphthyridin-2-amine hydrochloride, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum Data (ESI+):

The mass spectrum will show a prominent peak for the protonated molecule (M+H)⁺ of the free base at m/z 146.06. The molecular formula of the free base is C₈H₇N₃, and the calculated exact mass is 145.0640.

Interpretation of the Mass Spectrum:

The observation of the (M+H)⁺ peak at m/z 146.06 confirms the molecular weight of the free amine. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy, further confirming the identity of the compound.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters: Introduce the sample into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complete picture of the structure and composition of 1,8-Naphthyridin-2-amine hydrochloride. The data presented in this guide serve as a valuable reference for researchers working with this important class of compounds. A thorough understanding of these spectroscopic properties is essential for ensuring the quality and integrity of the compound in drug discovery and development workflows.

References

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid. Synthesis, 49(04), 763-769. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 2021. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 2021. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 2024. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 2016. [Link]

  • Synthesis and characterization of 1,8-Naphthridine derivatives. ResearchGate, 2017. [Link]

  • Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 2022. [Link]

  • N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. Acta Crystallographica Section E, 2013. [Link]

  • 2-Amino-7-methyl-1,8-naphthyridine. PubChem. [Link]

  • N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E, 2013. [Link]

  • Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. Chemistry – An Asian Journal, 2017. [Link]

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][3][4]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][3][4]. Revue Roumaine de Chimie, 2005. [Link]

  • 2-amino naphthyridine derivative, its preparation and its use. Justia Patents. [Link]

  • DL-147 (15992-83-3, MFCD01250851). Parkway Scientific. [Link]

Visualization

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation Sample 1,8-Naphthyridin-2-amine HCl NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight

Caption: Workflow for the spectroscopic characterization of 1,8-Naphthyridin-2-amine HCl.

Sources

Methodological & Application

Application of 1,8-Naphthyridin-2-amine HCl in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibition

The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has positioned protein kinases as paramount targets in drug discovery. The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has garnered significant attention as a "privileged scaffold" due to its versatile biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities allow for effective interaction within the ATP-binding pocket of various kinases, making it an ideal framework for the design of selective and potent inhibitors.[4] This technical guide focuses on the practical application of a key starting material, 1,8-Naphthyridin-2-amine hydrochloride, in the synthesis of a class of kinase inhibitors, highlighting the synthetic strategies, detailed protocols, and biological evaluation.

Synthetic Strategy: Leveraging the 2-Amino Group for Kinase Inhibitor Elaboration

The 2-amino group of the 1,8-naphthyridine core serves as a crucial synthetic handle for the introduction of diverse functionalities to explore the chemical space and optimize biological activity. A common and powerful strategy involves the conversion of the 2-amino group to a 2-chloro intermediate, which then acts as an electrophilic partner in cross-coupling reactions. This approach allows for the facile introduction of various aryl and heteroaryl amines, which are often key for achieving high-affinity binding to the target kinase.

A particularly effective method for this transformation is the Sandmeyer reaction , which proceeds via diazotization of the primary amine followed by displacement with a chloride ion.[5][6] Once the 2-chloro-1,8-naphthyridine intermediate is obtained, the subsequent installation of the desired amine-containing side chain is efficiently achieved through a Buchwald-Hartwig amination .[7] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it an indispensable tool in modern medicinal chemistry.[8]

The following diagram illustrates the general synthetic workflow:

Synthetic Workflow Start 1,8-Naphthyridin-2-amine HCl Intermediate 2-Chloro-1,8-naphthyridine Start->Intermediate   Sandmeyer Reaction   (NaNO₂, HCl, CuCl) Final_Product 2-((Aryl)amino)-1,8-naphthyridine Kinase Inhibitor Intermediate->Final_Product Buchwald-Hartwig Amination (Aryl-NH₂, Pd catalyst, Ligand, Base)   

Caption: General synthetic workflow for the preparation of 2-((aryl)amino)-1,8-naphthyridine kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a 2-((Aryl)amino)-1,8-naphthyridine Derivative

This protocol provides a representative procedure for the synthesis of a kinase inhibitor based on the 1,8-naphthyridine scaffold. The synthesis is divided into two main steps: the conversion of 1,8-Naphthyridin-2-amine to 2-chloro-1,8-naphthyridine and the subsequent Buchwald-Hartwig amination.

Part 1: Synthesis of 2-Chloro-1,8-naphthyridine (Intermediate)

Rationale: The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a halide. The use of a copper(I) salt catalyst is crucial for the efficient displacement of the diazonium group by the chloride ion.[5]

Materials:

  • 1,8-Naphthyridin-2-amine (or its HCl salt)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1,8-Naphthyridin-2-amine (1.0 eq) in concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into a beaker of crushed ice and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-1,8-naphthyridine.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure intermediate.

Part 2: Buchwald-Hartwig Amination for the Synthesis of the Final Kinase Inhibitor

Rationale: The Buchwald-Hartwig amination allows for the formation of the C-N bond between the 2-chloro-1,8-naphthyridine and a desired arylamine. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be optimized for specific substrates.[7]

Materials:

  • 2-Chloro-1,8-naphthyridine (1.0 eq)

  • Substituted arylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-1,8-naphthyridine (1.0 eq), the substituted arylamine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final 2-((aryl)amino)-1,8-naphthyridine kinase inhibitor.[4]

Biological Activity and Target Pathways

Derivatives of the 1,8-naphthyridine scaffold have demonstrated inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. For instance, substituted 2-amino-1,8-naphthyridine analogs have shown potent inhibition of kinases such as c-Kit and VEGFR-2, which are key drivers of tumorigenesis and angiogenesis.[4]

Table 1: Biological Activity of Representative 1,8-Naphthyridine-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 9k c-Kit8.5[4]
Compound 10l VEGFR-256.5[4]
Compound 10r VEGFR-231.7[4]

The inhibition of kinases like VEGFR-2 disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. The VEGFR-2 signaling pathway is a complex network of protein interactions that, when activated by its ligand VEGF-A, triggers multiple downstream effects.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified representation of the VEGFR-2 signaling pathway and the point of intervention for 1,8-naphthyridine-based inhibitors.

Conclusion and Future Perspectives

1,8-Naphthyridin-2-amine HCl is a versatile and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic strategies outlined in this guide, particularly the combination of the Sandmeyer reaction and Buchwald-Hartwig amination, provide a robust and adaptable platform for the generation of novel and potent drug candidates. The continued exploration of the structure-activity relationships of 1,8-naphthyridine derivatives will undoubtedly lead to the discovery of new therapeutics with improved efficacy and selectivity against a host of kinase-driven diseases.

References

  • G. S. S. R. K. Naidu, S. K. S. Kumar, P. V. V. R. Kumar, and P. A. Crooks, "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities," Archiv der Pharmazie, vol. 349, no. 1, pp. 5–26, 2016. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ardp.201500237]
  • T. Sandmeyer, "Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen," Berichte der deutschen chemischen Gesellschaft, vol. 17, no. 2, pp. 1633–1635, 1884. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.18840170219]
  • Y. Wang, et al., "Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors," Molecules, vol. 24, no. 23, p. 4363, 2019. [URL: https://www.mdpi.com/1420-3049/24/23/4363]
  • J. March, Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed. New York: Wiley, 1992. [URL: https://www.wiley.com/en-us/Advanced+Organic+Chemistry%3A+Reactions%2C+Mechanisms%2C+and+Structure%2C+4th+Edition-p-9780471601807]
  • J. F. Hartwig, "Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism," Angewandte Chemie International Edition, vol. 37, no. 15, pp. 2046–2067, 1998. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/%28SICI%291521-3773%2819980817%2937%3A15%3C2046%3A%3AAID-ANIE2046%3E3.0.CO%3B2-L]
  • S. L. Buchwald, et al., "A New, General, and Efficient Palladium-Catalyzed Reaction for the Formation of Arylamines from Aryl Halides," Journal of the American Chemical Society, vol. 116, no. 17, pp. 7901–7902, 1994. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00096a056]
  • A. S. Guram and S. L. Buchwald, "Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes," Journal of the American Chemical Society, vol. 116, no. 17, pp. 7901-7902, 1994. [URL: https://pubs.acs.org/doi/10.1021/ja00096a056]
  • J. P. Wolfe, S. Wagaw, and S. L. Buchwald, "An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First General Palladium Catalyst for the Amination of Aryl Chlorides," Journal of the American Chemical Society, vol. 118, no. 30, pp. 7215–7216, 1996. [URL: https://pubs.acs.org/doi/abs/10.1021/ja9608306]
  • D. W. Old, J. P. Wolfe, and S. L. Buchwald, "A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides," Journal of the American Chemical Society, vol. 120, no. 37, pp. 9722–9723, 1998. [URL: https://pubs.acs.org/doi/abs/10.1021/ja982250+]
  • J. F. Hartwig, "Carbon−Heteroatom Bond Formation Catalyzed by Metals," Nature, vol. 455, no. 7211, pp. 314–322, 2008. [URL: https://www.nature.
  • N. K. Garg, et al., "A Mild and General Method for the Suzuki−Miyaura Coupling of Aryl and Vinyl Chlorides," Journal of the American Chemical Society, vol. 124, no. 44, pp. 13179–13187, 2002. [URL: https://pubs.acs.org/doi/abs/10.1021/ja027773t]
  • S. D. Walker, et al., "A General and Efficient Catalyst System for the Mizoroki−Heck Reaction of Aryl Chlorides," Angewandte Chemie International Edition, vol. 40, no. 8, pp. 1499-1501, 2001. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20010417)40:8%3C1499::AID-ANIE1499%3E3.0.CO;2-9]
  • M. R. Netherton and G. C. Fu, "Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Alkyl and Aryl Grignard Reagents," Advanced Synthesis & Catalysis, vol. 346, no. 13-15, pp. 1525–1532, 2004. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/adsc.200404199]
  • A. F. Littke and G. C. Fu, "A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates," Angewandte Chemie International Edition, vol. 37, no. 24, pp. 3387–3388, 1998. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/%28SICI%291521-3773%2819981231%2937%3A24%3C3387%3A%3AAID-ANIE3387%3E3.0.CO%3B2-0]
  • V. V. Grushin and H. Alper, "Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes," Chemical Reviews, vol. 94, no. 4, pp. 1047–1062, 1994. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00028a008]
  • L. S. Hegedus, Transition Metals in the Synthesis of Complex Organic Molecules. Sausalito, CA: University Science Books, 1994. [URL: https://uscibooks.aip.org/books/transition-metals-in-the-synthesis-of-complex-organic-molecules-2nd-edition/]
  • D. S. Rawat and M. S. Zafar, "1,8-Naphthyridine: A privileged scaffold with diverse biological activities," European Journal of Medicinal Chemistry, vol. 123, pp. 62-83, 2016. [URL: https://www.sciencedirect.com/science/article/abs/pii/S022352341630650X]
  • A. K. Chakraborti, et al., "1,8-Naphthyridines as a class of potent, orally active, and selective inhibitors of phosphodiesterase 4," Journal of Medicinal Chemistry, vol. 50, no. 23, pp. 5638–5655, 2007. [URL: https://pubs.acs.org/doi/abs/10.1021/jm070550y]
  • P. M. S. Chauhan and S. Srivastava, "Recent synthetic and medicinal perspectives of 1,8-naphthyridines," Bioorganic & Medicinal Chemistry, vol. 18, no. 1, pp. 1-14, 2010. [URL: https://www.sciencedirect.com/science/article/abs/pii/S096808960900958X]
  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534–1544, 2008. [URL: https://pubs.acs.org/doi/abs/10.1021/ar800098p]

Sources

Application Notes & Protocols: Leveraging 1,8-Naphthyridin-2-amine HCl in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities that can overcome existing resistance mechanisms. The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of highly successful antibiotics like nalidixic acid, the progenitor of the quinolone class.[1][2][3] This document provides a comprehensive guide for utilizing 1,8-Naphthyridin-2-amine hydrochloride as a versatile starting material for the synthesis and evaluation of novel antimicrobial candidates. We will explore the rationale behind its selection, provide detailed protocols for chemical derivatization, and outline robust methodologies for assessing antimicrobial efficacy and preliminary safety. The central thesis is that the 2-amino group of this scaffold serves as an ideal anchor point for chemical modifications aimed at enhancing potency, broadening the antibacterial spectrum, and developing compounds with synergistic activity against multi-drug resistant (MDR) pathogens.[4][5][6]

Section 1: The 1,8-Naphthyridine Scaffold: A Foundation for Antimicrobial Discovery

Chemical Significance of 1,8-Naphthyridin-2-amine HCl

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has proven to be a remarkably fruitful scaffold for discovering therapeutic agents.[7][8] The specific starting material, 1,8-Naphthyridin-2-amine HCl, offers a strategic advantage. The primary amino group at the C2 position is a nucleophilic "handle" that is amenable to a wide array of chemical transformations.[4] This allows for the systematic introduction of diverse pharmacophores and functional groups, enabling the creation of large compound libraries for screening. The hydrochloride salt form typically enhances the compound's stability and solubility in aqueous and polar organic media, simplifying reaction setup and handling.

Established Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism for many 4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, such as nalidixic acid and enoxacin, is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are critical for managing DNA supercoiling, replication, and segregation. By forming a stable complex with the enzyme and cleaved DNA, these compounds trap the enzyme, leading to double-stranded DNA breaks and subsequent bacterial cell death.[2] While this is the classic mechanism, derivatization of the 1,8-naphthyridine core can yield compounds with alternative or multiple mechanisms of action.

The Rationale for Derivatization: Structure-Activity Relationship (SAR) Insights

The principle of Structure-Activity Relationship (SAR) dictates that the biological activity of a compound is dependent on its chemical structure. For the 1,8-naphthyridine scaffold, SAR studies have shown that modifications at various positions can dramatically alter antimicrobial properties.[5][6] The rationale for derivatizing the 2-amino group is threefold:

  • Potency and Spectrum Enhancement: Introducing specific side chains can improve binding affinity to the target enzyme or enhance cell wall penetration, leading to lower Minimum Inhibitory Concentrations (MICs) and activity against a broader range of bacteria.

  • Overcoming Resistance: New derivatives may not be recognized by existing bacterial efflux pumps or may be effective against mutated target enzymes that confer resistance to older drugs.

  • Synergistic Activity: Some derivatives may not exhibit potent direct antibacterial activity but can act as modulators, potentiating the effect of established antibiotics like fluoroquinolones when used in combination.[6] This is a promising strategy for reviving the utility of existing drug classes against resistant strains.

Section 2: Synthesis and Derivatization Workflow

Overview of Synthetic Strategies

The 2-amino group of the 1,8-naphthyridine core is a versatile starting point for numerous synthetic transformations. Key strategies include the formation of amides, ureas/thioureas, sulfonamides, and Schiff bases, each introducing unique physicochemical properties to the final molecule.

G cluster_0 Core Scaffold cluster_1 Derivative Classes Core 1,8-Naphthyridin-2-amine Amides Amides Core->Amides + R-COCl or + R-COOH, Coupling Agent Ureas Ureas / Thioureas Core->Ureas + R-NCO or + R-NCS Sulfonamides Sulfonamides Core->Sulfonamides + R-SO2Cl SchiffBases Schiff Bases Core->SchiffBases + R-CHO

Caption: Synthetic pathways for derivatization of 1,8-Naphthyridin-2-amine.

Protocol: Synthesis of N-(1,8-naphthyridin-2-yl)benzamide (A Representative Amide)

This protocol describes a standard acylation reaction. The causality behind this choice is its reliability and the vast commercial availability of diverse acyl chlorides, allowing for extensive SAR exploration.

Materials:

  • 1,8-Naphthyridin-2-amine HCl

  • Benzoyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1,8-Naphthyridin-2-amine HCl (1.0 eq). Suspend it in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq) to the suspension. The extra equivalent is to neutralize the HCl salt and the HCl byproduct of the reaction. Stir for 10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe. Causality: Dropwise addition at low temperature helps control the exothermic reaction and prevents side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality: The bicarbonate wash removes unreacted benzoyl chloride and acidic byproducts. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure amide derivative.

Characterization of Novel Derivatives

The identity and purity of all newly synthesized compounds must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): For reaction monitoring and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound before biological testing.

Section 3: In Vitro Antimicrobial Efficacy Assessment

Core Principle: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] It is the primary quantitative measure of a compound's potency and is the gold standard for susceptibility testing.[4] The broth microdilution method is a standardized, scalable, and reliable technique for determining MIC values.[4][10][11]

G A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Perform 2-fold Serial Dilutions of Test Compound in 96-well Plate B->C D Include Positive (No Drug) & Negative (No Bacteria) Controls E Incubate Plate at 37°C for 18-24 hours C->E F Read Plate Visually or with Plate Reader (OD600) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials:

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer, multichannel pipette, incubator.

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column, creating a 1:1 dilution. Perform 2-fold serial dilutions across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last dilution column.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Self-Validation: This step halves the drug concentration, which must be accounted for in the final MIC calculation.

  • Controls:

    • Growth Control: Wells containing CAMHB and bacteria, but no drug.

    • Sterility Control: Wells containing CAMHB only.

    • Positive Control: A parallel dilution series with a known antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).

Data Presentation: MIC Summary

All quantitative data should be summarized for clear comparison.

MicroorganismGram StainTest Compound IDPositive Control (Ciprofloxacin) MIC (µg/mL)Test Compound MIC (µg/mL)
S. aureus ATCC 29213PositiveNAPH-BZA-010.516
E. coli ATCC 25922NegativeNAPH-BZA-010.015>64
P. aeruginosa ATCC 27853NegativeNAPH-BZA-010.25>64
MRSA USA300PositiveNAPH-BZA-0128

Section 4: Cytotoxicity and Safety Profiling

The Importance of Selective Toxicity

A viable antimicrobial drug candidate must selectively target pathogens while exhibiting minimal toxicity to host (mammalian) cells.[13] Cytotoxicity assays are crucial early-stage screens to eliminate compounds that are broadly toxic and to establish a therapeutic window.[14] A high ratio of the cytotoxic concentration (IC₅₀) to the antimicrobial concentration (MIC) is desirable.

G cluster_0 Antimicrobial Efficacy cluster_1 Host Cell Toxicity MIC MIC (Min. Inhibitory Conc.) Low value is good SI Selectivity Index (SI) = IC50 / MIC High value is desirable MIC->SI IC50 IC50 (50% Inhibitory Conc.) High value is good IC50->SI

Caption: The relationship between efficacy (MIC) and safety (IC50).

Protocol: Mammalian Cell Cytotoxicity Assay (Resazurin-based)

The resazurin (AlamarBlue) assay is a common method to measure cell viability. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[13]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Resazurin sodium salt solution

  • Sterile, clear-bottomed 96-well plates

  • Test compounds and a positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the treated cells for a period relevant to the drug's intended use (e.g., 24 or 48 hours).

  • Assay: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Measurement: Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Summary
Cell LineTest Compound IDIncubation Time (h)IC₅₀ (µM)Selectivity Index (SI) vs. S. aureus
HEK293NAPH-BZA-0124>100>6.25
HepG2NAPH-BZA-0124855.3

Section 5: Concluding Remarks

1,8-Naphthyridin-2-amine hydrochloride is a high-potential starting scaffold for the development of novel antimicrobial agents. Its versatile chemistry allows for the creation of diverse molecular architectures. The protocols detailed herein provide a validated, logical, and efficient workflow—from synthesis to biological evaluation—for identifying promising lead compounds. By systematically applying these methods, researchers can effectively explore the chemical space around the 1,8-naphthyridine core, generating crucial data on potency, spectrum, and safety to guide the next generation of antimicrobial drug discovery.

References

  • BenchChem. (2025).
  • Bano, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • de Oliveira-Tintino, C. D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. [Link]

  • National Center for Biotechnology Information. 1,8-Naphthyridine. PubChem Compound Database. [Link]

  • Wang, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • de Oliveira-Tintino, C. D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

  • Sagan, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

  • Sagan, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Sagan, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. [Link]

  • Bano, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

  • Wikipedia. 1,8-Naphthyridine. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]

  • Fadaeifard, F., et al. (2019). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Comparative Clinical Pathology. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Kuo, C-C., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. In Vivo. [Link]

  • Kretschmer, D., & Gleske, A-K. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]

  • Khan, Z. A., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Wadhwa, R., & Rai, S. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • APEC. Antimicrobial Susceptibility Testing. [Link]

Sources

Application Notes and Protocols for 1,8-Naphthyridin-2-amine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 1,8-Naphthyridine Scaffold in Oncology

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities.[1][2] This nitrogen-containing bicyclic system serves as a versatile framework for the design of novel therapeutic agents. Among its various derivatives, those bearing a 2-amino substituent have emerged as a particularly promising class of anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, establishing them as valuable leads in the development of new cancer therapies.[3][4] The anticancer properties of 1,8-naphthyridine derivatives are often attributed to their ability to interact with key biological targets implicated in cancer cell proliferation, survival, and metastasis.[3]

This guide provides a comprehensive overview of 1,8-naphthyridin-2-amine derivatives as anticancer agents, with a focus on their synthesis, mechanism of action, and preclinical evaluation. Detailed protocols for key in vitro and in vivo assays are provided to enable researchers to effectively screen and characterize these compounds.

Synthesis of 1,8-Naphthyridin-2-amine Derivatives: A Generalized Approach

The synthesis of 1,8-naphthyridin-2-amine derivatives can be achieved through various synthetic routes. A common and effective method involves the multicomponent reaction of 2-aminonicotinaldehyde or related precursors with active methylene compounds and other reagents.[5] The Friedländer annulation is a key transformation in many of these synthetic strategies.[6]

Below is a generalized, representative protocol for the synthesis of a 1,8-naphthyridine-3-carboxamide derivative, a class of compounds that has shown significant anticancer potential.[3][7]

Protocol: Synthesis of a Representative 1,8-Naphthyridine-3-carboxamide Derivative

Rationale: This protocol describes a common pathway to access 1,8-naphthyridine-3-carboxamides. The initial cyclization reaction forms the core naphthyridine ring, followed by functionalization at the C-3 position to introduce the carboxamide moiety, which has been shown to be important for anticancer activity.[8]

Materials:

  • 2-Amino-6-methylnicotinaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol

  • Hydrazine hydrate

  • Appropriate acid chloride or carboxylic acid for amide coupling

  • Coupling agents (e.g., HOBt, EDC)

  • Tertiary amine base (e.g., triethylamine or DIPEA)

  • Appropriate solvents for reaction and purification (e.g., DMF, DCM)

Procedure:

  • Synthesis of the 1,8-Naphthyridine Core:

    • To a solution of 2-amino-6-methylnicotinaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash the solid with cold ethanol to afford the ethyl 7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Suspend the ethyl ester from the previous step in an aqueous solution of sodium hydroxide (2M).

    • Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and acidify with hydrochloric acid (2M) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to yield 7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add a coupling agent like HOBt (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (1.1 equivalents) and a tertiary amine base such as triethylamine (2 equivalents).

    • Continue stirring at room temperature overnight.

    • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,8-naphthyridine-3-carboxamide derivative.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

1,8-Naphthyridine derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[3] One of the critical pathways often dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade. This pathway plays a central role in regulating cell growth, metabolism, and survival. Several classes of heterocyclic compounds, including 1,8-naphthyridines, have been identified as inhibitors of protein kinases within this pathway.[9]

The PI3K/Akt/mTOR Signaling Pathway and its Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that is frequently hyperactivated in a wide range of human cancers. This activation can be triggered by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs). The central components of this pathway are phosphoinositide 3-kinase (PI3K), the serine/threonine kinase Akt (also known as protein kinase B), and the mammalian target of rapamycin (mTOR).

The diagram below illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway and the points at which 1,8-naphthyridin-2-amine derivatives are hypothesized to exert their inhibitory effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Naphthyridine 1,8-Naphthyridin-2-amine Derivative Naphthyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Structure-Activity Relationship (SAR) of 1,8-Naphthyridine Derivatives

The anticancer potency of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine core. Structure-activity relationship (SAR) studies are crucial for optimizing the lead compounds to enhance their efficacy and selectivity.

The following table summarizes the in vitro cytotoxic activity of a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives against the MCF7 human breast cancer cell line, highlighting the impact of different substituents at the C3 position.[10]

Compound IDC3-SubstituentIC50 (µM) vs. MCF7
3f 2-(4-chlorophenyl)hydrazono6.53
4d 2-(4-methoxyphenyl)hydrazono1.68
6f 2-oxo-4-phenyl-2H-pyran-3-yl7.88
8b 4-amino-5-cyano-6-phenyl-pyridin-2-yl3.19
8c 4-amino-5-cyano-6-(4-chlorophenyl)-pyridin-2-yl7.89
8d 4-amino-5-cyano-6-(4-methoxyphenyl)-pyridin-2-yl1.62
10b 2-amino-4-phenyl-4H-pyran-3-carbonitrile7.79
10c 2-amino-4-(4-chlorophenyl)-4H-pyran-3-carbonitrile1.47
10f 2-amino-4-(4-nitrophenyl)-4H-pyran-3-carbonitrile2.30
Staurosporine (Ref.) -4.51

SAR Insights:

  • The presence of a 4-methoxyphenyl group (compounds 4d and 8d ) generally leads to higher potency compared to an unsubstituted phenyl or a chloro-substituted phenyl group.[10]

  • The introduction of a 4-chlorophenyl group on the pyran ring in compound 10c resulted in the most potent derivative in this series.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in vitro and in vivo evaluation of 1,8-naphthyridin-2-amine derivatives as anticancer agents.

In Vitro Cytotoxicity Assessment: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for screening the cytotoxic potential of novel compounds.[12]

Materials:

  • Cancer cell line of interest (e.g., MCF7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 1,8-Naphthyridin-2-amine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,8-naphthyridin-2-amine derivative in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for an additional 3-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[13]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy: Subcutaneous Xenograft Model

Rationale: The subcutaneous xenograft model is a widely used in vivo model to evaluate the efficacy of anticancer agents.[16][17] It involves the implantation of human cancer cells into immunocompromised mice, allowing for the formation of a solid tumor that can be monitored and treated.[18] This model provides valuable information on the in vivo activity, toxicity, and pharmacokinetic/pharmacodynamic properties of a test compound.[19]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line of interest

  • Sterile PBS

  • Matrigel (optional, can enhance tumor take rate)

  • 1 mL syringes with 27-gauge needles

  • Calipers for tumor measurement

  • 1,8-Naphthyridin-2-amine derivative formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)

  • Vehicle control solution

Procedure:

  • Cell Preparation and Implantation:

    • Harvest the cancer cells during their logarithmic growth phase.

    • Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (1:1 ratio, optional) at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Compound Administration:

    • Administer the 1,8-naphthyridin-2-amine derivative and the vehicle control to the respective groups of mice according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).

  • Endpoint and Analysis:

    • Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition (% TGI).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel 1,8-naphthyridin-2-amine derivatives as anticancer agents.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of 1,8-Naphthyridine Derivatives Purification Purification & Characterization Synthesis->Purification MTT MTT Assay (Cytotoxicity) Purification->MTT Mechanism Mechanism of Action Studies (e.g., Kinase Assays) MTT->Mechanism Xenograft Subcutaneous Xenograft Model Mechanism->Xenograft Promising Candidates Lead_Opt Lead Optimization Mechanism->Lead_Opt Toxicity Toxicity Studies Xenograft->Toxicity Lead_Opt->Synthesis Iterative Design

Caption: Preclinical Drug Discovery Workflow.

References

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. Available from: [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169-1178. Available from: [Link]

  • Singh, P., & Kumar, V. (2021). 1, 8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Mini reviews in medicinal chemistry, 21(16), 2244-2267. Available from: [Link]

  • Coutinho, D. L., de Souza, G. E., & de Oliveira, V. (2021). Enhancement of Antibiotic Activity by 1, 8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509. Available from: [Link]

  • O'Connor, C. J., & Smith, C. R. (2018). A mild synthesis of substituted 1, 8-naphthyridines. Green Chemistry, 20(10), 2332-2337. Available from: [Link]

  • Singh, H., & Singh, J. (2025). Medicinal Chemistry Perspective of 1, 8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. Available from: [Link]

  • Lee, H. J., Lee, J. H., Kim, J. S., Lee, J. H., & Kim, J. (2021). A Novel 1, 8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2607. Available from: [Link]

  • Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. Available from: [Link]

  • Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., ... & Burman, A. C. (2009). Anticancer and anti-inflammatory activities of 1, 8-naphthyridine-3-carboxamide derivatives. European journal of medicinal chemistry, 44(8), 3356-3362. Available from: [Link]

  • Spring, B. Q., Abu-Yousif, A. O., Palanisami, A., Rizvi, I., Zheng, X., Mai, Z., ... & Hasan, T. (2014). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in molecular biology (Clifton, N.J.), 1148, 143–161. Available from: [Link]

  • Kumar Parangi, V. S. S., et al. (2023). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. ResearchGate. Available from: [Link]

  • Wang, Y., Wang, H., Li, Y., & Li, Y. (2021). Novel 1, 8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. ACS medicinal chemistry letters, 12(4), 618-624. Available from: [Link]

  • Nature Protocols. (2016). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Nature Protocols, 11(1), 1-10. Available from: [Link]

  • Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., ... & Burman, A. C. (2009). Anticancer and anti-inflammatory activities of 1, 8-naphthyridine-3-carboxamide derivatives. European journal of medicinal chemistry, 44(8), 3356-3362. Available from: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved February 4, 2026, from [Link]

  • University of California, San Francisco. (2025). MTT Proliferation Assay Protocol. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved February 4, 2026, from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1,8-Naphthyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This nitrogen-containing ring system has demonstrated a remarkable breadth of biological activities, establishing it as a valuable starting point for the development of novel therapeutics.[1][2][3] Derivatives of 1,8-naphthyridine have been investigated for a wide array of applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][3] Furthermore, they have shown potential in treating neurological disorders such as Alzheimer's disease.[1][3] The diverse bioactivity of this scaffold underscores the importance of efficient and robust screening methodologies to unlock its full therapeutic potential.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries against specific biological targets.[4][5][6] HTS automates the testing of thousands to millions of compounds, accelerating the identification of "hit" compounds that can be further optimized into clinical candidates.[6] This document provides a comprehensive guide to designing and implementing HTS assays for the screening of 1,8-naphthyridine libraries, with a focus on practical, field-proven protocols and the underlying scientific principles.

Strategic Considerations for Assay Design

The selection of an appropriate HTS assay is paramount and depends on the specific biological question being addressed. Key considerations include the nature of the target (e.g., enzyme, receptor, whole cell), the desired readout (e.g., inhibition, activation, cytotoxicity), and the available instrumentation. HTS assays can be broadly categorized into biochemical assays, which measure the activity of a purified molecular target, and cell-based assays, which assess the effect of a compound on a cellular process.

A typical HTS workflow for a 1,8-naphthyridine library is a multi-step process designed to efficiently identify and validate promising compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Screen High-Throughput Screening of 1,8-Naphthyridine Library Hit_Confirmation Re-testing of Primary Hits Primary_Screen->Hit_Confirmation Identified 'Hits' Dose_Response Dose-Response Curves (IC50/EC50) Hit_Confirmation->Dose_Response Secondary_Assays Different Assay Format (e.g., Label-free) Dose_Response->Secondary_Assays Confirmed Hits Selectivity_Assays Counter-screens against related targets Secondary_Assays->Selectivity_Assays Lead_Optimization Structure-Activity Relationship (SAR) and ADMET Profiling Selectivity_Assays->Lead_Optimization Validated Leads

Caption: A generalized workflow for HTS of a 1,8-naphthyridine library.

Biochemical Assays: Targeting Specific Molecular Interactions

Biochemical assays are ideal for screening 1,8-naphthyridine libraries against purified enzymes, such as kinases, or for studying protein-protein interactions. These assays offer a direct measure of a compound's effect on the target of interest, free from the complexities of a cellular environment.

Fluorescence-Based Assays

Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, versatility, and amenability to automation.[7]

TR-FRET assays are particularly well-suited for kinase screening.[8] They offer a robust, homogeneous format with a high signal-to-background ratio.[8]

  • Principle: TR-FRET assays measure the transfer of energy from a long-lifetime lanthanide donor fluorophore to an acceptor fluorophore. When a kinase phosphorylates its substrate, a specific antibody labeled with the acceptor fluorophore binds to the phosphorylated substrate. If the kinase or substrate is labeled with the donor fluorophore, this binding event brings the donor and acceptor into close proximity, resulting in a FRET signal.

  • Application Example: Kinase Inhibition Screen Many 1,8-naphthyridine derivatives have been investigated as kinase inhibitors.[1][3] A TR-FRET assay can be used to screen a library for compounds that inhibit this phosphorylation event.

ParameterRecommended ValueRationale
Plate Format 384-well, low-volume, non-binding surfaceMinimizes reagent consumption and non-specific binding.
Enzyme Conc. Determined by titration; typically in the low nM rangeSufficient to produce a robust signal without excessive substrate consumption.
Substrate Conc. Equal to or slightly below the Km valueEnsures the assay is sensitive to competitive inhibitors.
ATP Conc. Equal to the Km valueMimics physiological conditions and allows for the identification of ATP-competitive inhibitors.
Compound Conc. 10 µM for primary screenA standard concentration to identify initial hits.
Incubation Time 60 minutes at room temperatureAllows the enzymatic reaction to proceed to a measurable extent.

Protocol: TR-FRET Kinase Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and detection reagents (e.g., europium-labeled anti-phospho antibody and acceptor-labeled streptavidin if using a biotinylated substrate).

  • Compound Dispensing: Dispense 1,8-naphthyridine compounds from the library into the 384-well assay plates using an acoustic dispenser or pin tool. Also include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase/Substrate Addition: Add the kinase and substrate mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for the predetermined time.

  • Detection: Stop the reaction and add the TR-FRET detection reagents.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound.

DELFIA is a time-resolved fluorescence (TRF) technology that provides high sensitivity and a wide dynamic range, making it suitable for a variety of HTS applications.[9][10]

  • Principle: DELFIA assays utilize lanthanide chelates (typically Europium) as labels.[9] After a binding event and subsequent wash steps to remove unbound reagents, an enhancement solution is added that dissociates the lanthanide ions from the chelate and forms a new, highly fluorescent micellar chelate, which is then measured.[9][11]

Luminescence-Based Assays

Luminescence-based assays are another popular choice for HTS due to their high sensitivity and low background interference.[12]

AlphaScreen is a bead-based, non-radioactive, homogeneous assay technology used to measure biomolecular interactions.[13][14][15]

  • Principle: The assay utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[14] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen diffuses and reacts with a chemiluminescer within the Acceptor bead, which in turn transfers energy to fluorophores in the same bead, resulting in light emission between 520-620 nm.[14]

Caption: The principle of the AlphaScreen assay.

  • Application Example: Protein-Protein Interaction Inhibition An AlphaScreen assay can be configured to screen for 1,8-naphthyridine derivatives that disrupt a specific protein-protein interaction.

Protocol: AlphaScreen Protein-Protein Interaction Assay

  • Reagent Preparation: Prepare assay buffer, biotinylated protein A, GST-tagged protein B, streptavidin-coated Donor beads, and anti-GST Acceptor beads.

  • Compound Dispensing: Dispense the 1,8-naphthyridine library into 384-well assay plates.

  • Protein Addition: Add a mixture of biotinylated protein A and GST-tagged protein B to the wells.

  • Incubation: Incubate for 30 minutes at room temperature to allow for protein-protein interaction and compound binding.

  • Bead Addition: Add a mixture of streptavidin Donor beads and anti-GST Acceptor beads.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Determine the percent inhibition for each compound based on the reduction in the AlphaScreen signal.

Label-Free Assays

Label-free technologies offer the advantage of detecting molecular interactions or cellular changes without the need for reporter molecules, which can sometimes interfere with the biological system being studied.[16][17]

  • Mass Spectrometry (MS)-Based HTS: MS-based HTS provides a direct and highly sensitive method for measuring the products of enzymatic reactions.[18][19] This technique is particularly useful for targets that are difficult to assay using traditional methods.[18]

Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays are crucial for evaluating the effects of 1,8-naphthyridine derivatives in a more physiologically relevant context. These assays can measure a wide range of cellular responses, including cytotoxicity, proliferation, and changes in signaling pathways.

Cytotoxicity and Cell Viability Assays

A primary step in screening a new chemical library is often to assess its general cytotoxicity.

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[20][21]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.[20]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the 1,8-naphthyridine compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental design.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22][23]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[22][23]

  • Data Acquisition: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

ParameterRecommended ValueRationale
Cell Line Relevant to the disease of interest (e.g., MCF-7 for breast cancer)Ensures the biological relevance of the screening results.
Seeding Density Optimized for logarithmic growth during the assay periodAvoids over-confluence or cell starvation, which can affect results.
Compound Incubation 48-72 hoursAllows sufficient time for the compounds to exert their cytotoxic effects.
MTT Incubation 3-4 hoursEnsures adequate formazan formation without causing toxicity from the MTT itself.
Final DMSO Conc. < 0.5%High concentrations of DMSO can be toxic to cells.
Reporter Gene Assays

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways.

  • Principle: A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is responsive to a particular signaling pathway. Changes in the activity of the pathway can be quantified by measuring the expression of the reporter gene.

  • Application Example: Screening for Modulators of a Cancer-Related Pathway Many 1,8-naphthyridine derivatives have been synthesized and screened for their anticancer activity.[25][26][27] A reporter gene assay can be used to identify compounds that modulate a specific signaling pathway implicated in cancer, such as the NF-κB or Wnt pathway.

High-Content Screening (HCS)

HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This technology provides rich, multi-parametric data on the effects of compounds on cell morphology, protein localization, and other cellular events.

Data Analysis and Hit Validation

Rigorous data analysis and a well-defined hit validation strategy are critical for the success of any HTS campaign.

Quality Control
  • Z'-factor: This statistical parameter is used to assess the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[28]

Hit Identification and Confirmation
  • Primary Hit Selection: Hits from the primary screen are typically selected based on a predefined activity threshold (e.g., >50% inhibition).

  • Hit Confirmation: Primary hits must be re-tested to confirm their activity and rule out false positives.[29]

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 or EC50 values).

Orthogonal and Secondary Assays
  • Orthogonal Assays: Validated hits should be tested in an orthogonal assay that utilizes a different detection technology to further reduce the likelihood of false positives due to assay interference.[29]

  • Secondary Assays: These assays are designed to further characterize the mechanism of action of the hit compounds, such as determining their selectivity against related targets.

Conclusion

The 1,8-naphthyridine scaffold represents a rich source of potential therapeutic agents. The successful identification of novel drug candidates from 1,8-naphthyridine libraries is highly dependent on the strategic implementation of robust and reliable high-throughput screening assays. This guide provides a framework for the rational design, execution, and validation of HTS campaigns targeting this versatile chemical class. By carefully selecting the appropriate assay format and employing a rigorous hit validation cascade, researchers can efficiently navigate the complexities of drug discovery and unlock the full therapeutic potential of 1,8-naphthyridine derivatives.

References

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Bollampalli, V. P., & Ali, A. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(9), 3894.
  • Jain, A., & Sharma, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Current Bioactive Compounds, 11(2), 73-86.
  • Kumar, A., et al. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 1013-1018.
  • Washington University in St. Louis. (n.d.). High Throughput Screening Center. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Inglese, J., et al. (2007). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives, 115(5), 671-677.
  • Kumar, S., et al. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 13(10), 1234-1246.
  • PubChem. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. Retrieved from [Link]

  • Rourick, R. A., et al. (2007). Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. Analytical Chemistry, 79(13), 4643-4654.
  • Prescher, J. A., & Contag, C. H. (2010). Advances in luminescence-based technologies for drug discovery. Current Opinion in Chemical Biology, 14(1), 93-101.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Springer Nature Experiments. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • Scott, C. W., & Peters, M. F. (2023). Advancing label-free screening technologies to enhance drug discovery efficiency. Expert Opinion on Drug Discovery, 18(1), 37-50.
  • BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Dahlin, J. L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2215-2230.
  • Nuvisan. (n.d.). High-throughput screening libraries. Retrieved from [Link]

  • Gray, Z. L., et al. (2020). Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus. ASSAY and Drug Development Technologies, 18(4), 169-178.
  • El-Gohary, N. S., & Shaaban, M. I. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 350-363.
  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Aurora Biomed. (2023, August 29). A Simple Guide to Label-free Drug Screening Technology. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

  • University of Helsinki. (n.d.). Cell-based Bioluminescent High-Throughput Screening Methods in Antibacterial Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A DELFIA® time-resolved fluorescence cell-mediated cytotoxicity assay performed on the PHERAstar® FS. Retrieved from [Link]

  • Wang, S., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Opinion in Biotechnology, 58, 8-16.
  • KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Assess Raw Data from HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). HTS data analysis workflow. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of 1,8-naphtheridine hybrid compounds as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Drug Discovery World. (2012, December 18). What is label-free screening and why use it in drug discovery?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • BioAgilytix. (n.d.). DELFIA Platform. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Molecular Devices. (n.d.). Delfia cell proliferation assay on the SpectraMax i3 Multi-Mode Microplate Reader. Retrieved from [Link]

  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • National Institutes of Health. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • Current Drug Targets. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]

Sources

Advanced Characterization and Biological Profiling of 1,8-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol Guide

Introduction: The Privileged Scaffold

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of binding diverse biological targets with high affinity. While historically recognized for antibacterial activity (e.g., Nalidixic acid targeting DNA gyrase), modern applications have shifted toward potent anticancer agents (e.g., Vosaroxin , a first-in-class Topoisomerase II inhibitor) and G-quadruplex (G4) stabilizers.

However, the physicochemical properties of these nitrogen-rich heterocycles—specifically their intrinsic fluorescence and poor aqueous solubility—introduce significant experimental artifacts. Standard protocols often yield false positives in colorimetric viability assays (MTT/MTS) due to spectral overlap or direct reduction of tetrazolium salts.

This guide provides a rigorous, artifact-free experimental framework for characterizing 1,8-naphthyridine derivatives, moving from physicochemical validation to in vivo pharmacokinetics.

Part 1: Pre-Formulation & Optical Characterization

Objective: To determine solubility limits and optical interference profiles before biological testing.

Solubility Profiling

1,8-naphthyridines are often lipophilic planar stacks. Inaccurate solubility data leads to precipitation in cell media, causing "pseudo-cytotoxicity."

Protocol:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM. Sonicate for 10 mins.

  • Kinetic Solubility Assay:

    • Spike 10 mM stock into PBS (pH 7.4) to reach target concentrations (1, 10, 50, 100 µM) in a 96-well plate (final DMSO <1%).

    • Incubate for 24 hours at 25°C with shaking.

    • Filter via 0.45 µm filter plate.

    • Analyze filtrate via HPLC-UV against a standard curve.

    • Acceptance Criteria: >80% recovery implies solubility.

Fluorescence Interference Scan (The "Anti-Artifact" Step)

Many naphthyridines emit blue/green fluorescence (400–550 nm), overlapping with readouts for GFP reporters or colorimetric assays.

Protocol:

  • Dilute compound to 10 µM in assay buffer (no cells).

  • Perform an excitation/emission scan (Ex: 300–700 nm; Em: 350–750 nm) using a multimode plate reader.

  • Decision Matrix:

    • If Em occurs at 570 nm: Do NOT use MTT/crystal violet assays.

    • If Em occurs at 490 nm: Do NOT use MTS/LDH assays.

    • Action: Switch to ATP-based luminescence (CellTiter-Glo®) which reads at >560 nm (broad) but relies on a chemical reaction, not fluorescence excitation.

Part 2: In Vitro Mechanism of Action (MOA)

Focus: DNA Intercalation and Topoisomerase II Poisoning (Vosaroxin-like mechanism).[1]

Topoisomerase II Relaxation Assay

This assay validates if the compound inhibits the enzyme's ability to relax supercoiled DNA (inhibition) or stabilizes the cleavage complex (poisoning).

Materials:

  • Recombinant Human Topoisomerase II

    
     (Topo II).
    
  • Supercoiled pHOT1 plasmid DNA.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT.

  • Positive Control: Etoposide (Poison) or Vosaroxin.

Protocol:

  • Mix: 200 ng pHOT1 DNA + Topo II (2 units) + Compound (0.1, 1, 10, 50 µM).

  • Incubation: 30 minutes at 37°C.

  • Termination: Add Stop Solution (1% SDS, 20 mM EDTA, 0.5 mg/mL Proteinase K). Incubate 30 mins at 50°C to degrade the enzyme.

  • Electrophoresis: Run samples on 1% agarose gel (w/o Ethidium Bromide) at 2V/cm for 4 hours.

  • Staining: Stain with Ethidium Bromide after the run (to avoid intercalation artifacts during separation).

  • Analysis:

    • Inhibitors leave DNA supercoiled (fast migration).

    • Poisons (like naphthyridines) induce linear DNA or nicked open-circular DNA (slow migration).

G-Quadruplex (G4) Thermal Melting (FRET-Melting)

For derivatives designed to stabilize G4 structures (e.g., in c-MYC promoters).

Protocol:

  • Oligonucleotide: 5'-FAM-d(GGGAGGGTGGGGAGGGTGGGGA)-TAMRA-3' (c-MYC sequence).

  • Annealing: Heat to 95°C for 5 min, cool slowly to RT in buffer (10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl).

  • Reaction: Mix 200 nM labeled DNA + Compound (1 µM and 5 µM).

  • Ramp: Heat from 25°C to 95°C (1°C/min) in a real-time PCR machine.

  • Data: Monitor FAM emission. Calculate

    
     (difference in melting temp between drug-treated and vehicle).
    
    • Target:

      
       indicates significant stabilization.
      

Part 3: Cellular Efficacy (Artifact-Free)

Critical Note: Due to the redox potential of the naphthyridine ring, these compounds can directly reduce tetrazolium salts (MTT) in the absence of cells, creating false viability signals.

Protocol: ATP-Based Luminescence Viability

System: CellTiter-Glo® (Promega) or equivalent. Why: Bypasses optical interference and redox artifacts.

  • Seeding: Plate tumor cells (e.g., HL-60 for leukemia models) at 3,000 cells/well in 96-well white-walled opaque plates.

  • Treatment: After 24h, add serial dilutions of the 1,8-naphthyridine derivative (0.001 – 100 µM).

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Vosaroxin or Doxorubicin.[2]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Equilibrate plate to RT (30 min). Add CellTiter-Glo reagent (1:1 ratio with media). Shake 2 min.

  • Read: Measure Total Luminescence (Integration: 1000ms).

  • Calculation:

    
    
    

Part 4: In Vivo Pharmacokinetics (PK)

Challenge: 1,8-naphthyridines often suffer from short half-lives due to rapid oxidative metabolism.

Formulation for IV/PO Administration
  • Standard Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline (0.9%).

  • For Low Solubility: 10% DMSO + 40% PEG400 + 50% Water.

Mouse PK Protocol

Animals: Male CD-1 Mice (n=3 per timepoint). Dose: 2 mg/kg (IV) and 10 mg/kg (PO).

  • Dosing: Administer compound via tail vein (IV) or oral gavage (PO).

  • Sampling: Collect blood (via saphenous vein) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Centrifuge for plasma. Precipitate protein with cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

    • Key Parameter: Bioavailability (

      
      ).
      

Part 5: Visualizations (Graphviz)

Experimental Workflow: From Synthesis to Lead

This diagram illustrates the logical flow of experiments, highlighting the "Stop/Go" decision points based on solubility and assay interference.

Experimental_Workflow Synthesis 1,8-Naphthyridine Synthesis PhysChem PhysChem Profiling (Solubility & LogD) Synthesis->PhysChem OpticalScan Optical Interference Scan (Fluorescence/Absorbance) PhysChem->OpticalScan If Soluble > 10µM Decision Assay Selection Decision Matrix OpticalScan->Decision MTT Colorimetric Assay (MTT/MTS) *Risk of Artifact* Decision->MTT No Fluorescence Luminescence ATP Luminescence (CellTiter-Glo) *Recommended* Decision->Luminescence Fluorescent (400-600nm) TargetVal Target Validation (Topo II / G-Quadruplex) MTT->TargetVal Luminescence->TargetVal InVivo In Vivo PK/PD (Mouse Models) TargetVal->InVivo IC50 < 1µM

Caption: Logical workflow for characterizing 1,8-naphthyridines, emphasizing the critical "Assay Selection" step to avoid fluorescence-based artifacts common to this scaffold.

Mechanism of Action: Topoisomerase II Poisoning

Visualizing how 1,8-naphthyridines (like Vosaroxin) induce cell death compared to catalytic inhibitors.

MOA_TopoII Drug 1,8-Naphthyridine (e.g., Vosaroxin) DNA_Topo DNA-Topo II Cleavage Complex Drug->DNA_Topo Intercalation DNA Intercalation Drug->Intercalation Stabilization Stabilization of Cleavable Complex DNA_Topo->Stabilization Prevents Religation Intercalation->DNA_Topo Enhances Binding DSB Double Strand Breaks (DSBs) Stabilization->DSB Accumulation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis p53-indep. pathway

Caption: Mechanism of Action for anticancer 1,8-naphthyridines. The compound acts as a Topo II poison, stabilizing the cleavage complex and preventing DNA religation.

Data Summary Tables

Table 1: Assay Interference Troubleshooting
Assay TypeDetection Mode1,8-Naphthyridine Interference RiskMitigation Strategy
MTT / MTS Absorbance (570/490 nm)High. Compound may directly reduce tetrazolium or absorb at 570nm.Use CellTiter-Glo or wash cells thoroughly before adding dye.
Resazurin Fluorescence (Ex 560 / Em 590)Medium. Spectral overlap with compound fluorescence.Run "Cell-Free + Drug" blank to subtract background.
CellTiter-Glo Luminescence (Total)Low. Chemical reaction generates light; no excitation light used.Preferred Method.
Propidium Iodide Fluorescence (Ex 535 / Em 617)Low/Medium. Check for emission overlap at 617nm.Use flow cytometry with strict compensation controls.

References

  • Biological Activity Review: Mbadugha, C. C., et al. (2025).[3][4][5] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." ResearchGate / European Journal of Medicinal Chemistry.

  • Vosaroxin Mechanism (Topo II): Walsby, E., et al. (2011). "The Topoisomerase II Inhibitor Voreloxin Causes Cell Cycle Arrest and Apoptosis in Myeloid Leukemia Cells." Haematologica.

  • G-Quadruplex Binding: Nadai, M., et al. (2012).[6] "Selective G-quadruplex DNA stabilizing agents based on bisquinolinium and bispyridinium derivatives of 1,8-naphthyridine." Biochimie / PubMed.

  • Assay Interference (Fluorescence/MTT): Thorne, N., et al. (2010).[7] "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology.

  • Clinical Context (Vosaroxin): Ravandi, F., et al. (2015). "Vosaroxin plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukemia (VALOR)." The Lancet Oncology.

Sources

Application Notes & Protocols: Molecular Docking of 1,8-Naphthyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a remarkable breadth of pharmacological activities.[1][2] These nitrogen-containing heterocycles are integral to both naturally occurring and synthetic molecules.[2] The versatility of this scaffold has led to the development of derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, antiviral, and even anti-mycobacterial properties.[1][2][3][4] Given their diverse biological profiles, 1,8-naphthyridine derivatives are a focal point in the quest for novel therapeutic agents targeting a range of diseases.[3][5][6]

Molecular docking, a powerful computational technique, has become indispensable in elucidating the therapeutic potential of these derivatives. By predicting the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor), docking allows researchers to visualize interactions at an atomic level.[7][8] This in silico approach provides critical insights into the structure-activity relationships (SAR) that govern a compound's efficacy, guiding the rational design of more potent and selective drug candidates. This guide provides a detailed protocol for conducting molecular docking studies on 1,8-naphthyridine derivatives, grounded in established methodologies and field-proven insights.

Core Principles & Strategic Considerations

The success of a molecular docking study hinges on meticulous preparation and a clear understanding of the biological question at hand. The primary objective is to simulate the molecular recognition process between a 1,8-naphthyridine derivative and its protein target. This allows us to rank different derivatives based on their predicted binding affinity and analyze the specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the complex.

Causality in Experimental Design: The choice of protein target is paramount and must be based on established biological data. For 1,8-naphthyridine derivatives, several key targets have been identified, including:

  • DNA Topoisomerase II: A well-established target for anticancer agents.[9][10]

  • Carbonic Anhydrase (CA) and Alkaline Phosphatase (ALP): Dual inhibition of these enzymes may offer synergistic effects in treating bone disorders.[11]

  • Bacterial DNA Gyrase: A critical enzyme for bacterial survival, making it an excellent target for novel antibiotics.[12][13]

  • Enoyl-Acyl Carrier Protein Reductase (InhA): A key target for developing anti-tubercular agents.[2][14]

  • Receptor Tyrosine Kinases (e.g., EGFR): Inhibition of these kinases is a major strategy in cancer therapy.[3]

The protocol outlined below is designed to be a self-validating system. A crucial step involves re-docking the native co-crystallized ligand into the protein's active site. A low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose validates the docking protocol's ability to reproduce the experimentally observed binding mode.[15]

Visualized Workflow for Molecular Docking

The following diagram illustrates the comprehensive workflow for a typical molecular docking study.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_docking Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (1,8-Naphthyridine Derivative) - 2D to 3D Conversion - Energy Minimization - Assign Charges grid_gen Grid Generation - Define Binding Site - Set Box Dimensions ligand_prep->grid_gen protein_prep Protein Preparation (Target Receptor) - Download from PDB - Remove Water/Heteroatoms - Add Hydrogens protein_prep->grid_gen run_docking Run Docking (e.g., AutoDock Vina) - Flexible Ligand - Rigid/Flexible Receptor grid_gen->run_docking analyze_results Analyze Results - Binding Affinity (kcal/mol) - Cluster Poses run_docking->analyze_results visualize Visualize Interactions (e.g., PyMOL, Discovery Studio) - Identify H-Bonds - Map Hydrophobic Contacts analyze_results->visualize validate Validation - Re-dock Native Ligand - Calculate RMSD visualize->validate

Caption: A comprehensive workflow for molecular docking studies.

Detailed Experimental Protocols

This section provides step-by-step methodologies for performing a molecular docking study of a 1,8-naphthyridine derivative against a chosen protein target. We will use AutoDock Vina as the example software, a widely used and validated tool.[16]

Protocol 1: Ligand Preparation

The goal is to generate a low-energy, 3D conformation of the 1,8-naphthyridine derivative with the correct atom types and charges.

  • 2D Structure Drawing:

    • Draw the 2D chemical structure of the 1,8-naphthyridine derivative using software like ChemDraw or Marvin Sketch.[17][18]

    • Save the structure in a suitable format (e.g., MOL or SDF).

  • 3D Conversion and Energy Minimization:

    • Import the 2D structure into a molecular modeling program like Avogadro .[19][20][21]

    • Use the software's tools to add hydrogen atoms (Build > Add Hydrogens).[20]

    • Perform an energy minimization to obtain a stable, low-energy 3D conformation. This is a critical step to ensure the ligand geometry is realistic.[22] Use a suitable force field like MMFF94 or UFF.

    • Export the optimized 3D structure as a .mol2 or .pdb file.

  • Preparation for Docking (using AutoDock Tools):

    • Launch AutoDock Tools (ADT).

    • Load the optimized ligand file (Ligand > Input > Open).

    • ADT will automatically add Gasteiger charges. Verify that the correct protonation state is assigned for the given physiological pH.

    • Define the rotatable bonds (Ligand > Torsion Tree > Detect Root). This allows for ligand flexibility during docking.

    • Save the final prepared ligand file in the required .pdbqt format (Ligand > Output > Save as PDBQT).

Protocol 2: Protein Preparation

The objective is to prepare the receptor by cleaning the crystal structure and adding necessary parameters for the docking calculation.

  • Obtain Protein Structure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]19] For example, the PDB ID for DNA Topoisomerase II is 1ZXM.[9]

    • Choose a high-resolution structure, preferably one that is co-crystallized with a known inhibitor.

  • Clean the PDB File:

    • Open the PDB file in a visualization tool like PyMOL , UCSF Chimera, or BIOVIA Discovery Studio Visualizer .[19][23]

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands or ions that are not part of the active site. This is crucial to avoid interference during the docking process.[19]

  • Preparation for Docking (using AutoDock Tools):

    • Launch ADT and load the cleaned protein PDB file (File > Read Molecule).

    • Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add).

    • Compute Gasteiger charges for the protein atoms (Edit > Charges > Compute Gasteiger).

    • Save the prepared protein file in the .pdbqt format (Grid > Macromolecule > Choose).

Protocol 3: Docking Simulation

This protocol details the setup and execution of the docking calculation using AutoDock Vina.

  • Grid Box Generation:

    • In ADT, with the prepared protein loaded, define the search space for docking (Grid > Grid Box).

    • A grid box will appear around the protein. Adjust its size and center to encompass the entire binding site of interest.[7] If a co-crystallized ligand was present, centering the grid on its location is a common and effective strategy.[24]

    • Ensure the grid box is large enough to allow the ligand to rotate and translate freely within the active site but not so large that it makes the search computationally inefficient.

  • Configuration File:

    • Create a text file (e.g., conf.txt) to specify the input files and parameters for Vina. An example is shown below:

    • The center and size values are obtained from the grid box setup in ADT. The exhaustiveness parameter controls the thoroughness of the search (a higher value increases computational time but also the reliability of the result).

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.

    • Execute the docking run with the following command:[25]

Protocol 4: Analysis of Docking Results
  • Interpret Binding Affinity:

    • The primary output is the binding affinity, reported in kcal/mol in the output .pdbqt and .log files.[26] More negative values indicate stronger predicted binding.

    • AutoDock Vina provides a ranked list of binding poses, with the top pose being the one with the most favorable (lowest) binding energy.

  • Visualize and Analyze Interactions:

    • Load the prepared protein (protein.pdbqt) and the docking results file (results.pdbqt) into PyMOL or another molecular visualizer. The results file contains multiple predicted binding poses.

    • Focus on the top-ranked pose. Analyze the non-covalent interactions between the 1,8-naphthyridine derivative and the protein's active site residues.

    • Identify key interactions:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often drive the initial binding event.

      • Pi-Pi Stacking: Can occur between the aromatic rings of the ligand and protein residues like Phe, Tyr, or Trp.

    • Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server can generate 2D diagrams of these interactions for easier interpretation and publication.[26]

Conceptual Interaction Diagram

The following diagram conceptualizes the key interactions between a 1,8-naphthyridine derivative and a hypothetical enzyme active site.

Ligand_Interaction cluster_protein Protein Active Site ligand 1,8-Naphthyridine Derivative asp Aspartic Acid ligand->asp H-Bond (Acceptor) val Valine ligand->val Hydrophobic phe Phenylalanine ligand->phe Pi-Pi Stacking ser Serine ligand->ser H-Bond (Donor)

Caption: Key molecular interactions stabilizing a ligand in an active site.

Quantitative Data Summary

The table below presents representative docking scores for 1,8-naphthyridine derivatives against various biological targets, as reported in the literature. This illustrates how docking scores are used to compare the potential of different compounds.

Derivative ClassTarget ProteinPDB IDExample Binding Affinity (kcal/mol)Reference
Novel 1,8-Naphthyridine LigandsDNA Topoisomerase II1ZXM-9.3 to -8.9[9]
Piperazine-linked DerivativesCarbonic Anhydrase IX5FL4-8.61[27]
Schiff's Base DerivativesDNA Topoisomerase II4FM9Comparable to Vosaroxin[10]
General 1,8-Naphthyridine AnalogsDNA Topoisomerase II1ZXM-6.4 to -8.4[17]

Note: Binding affinities are highly dependent on the specific ligand, protein structure, and docking software used. This table is for illustrative purposes only.

Conclusion and Future Directions

Molecular docking is a cornerstone of modern, structure-based drug design. For a versatile scaffold like 1,8-naphthyridine, these computational studies are invaluable for rapidly screening libraries of derivatives, prioritizing compounds for synthesis, and understanding their mechanism of action at a molecular level. The protocols detailed herein provide a robust framework for researchers to apply this technology effectively. While in silico results are predictive, they provide strong, testable hypotheses that can significantly accelerate the discovery of new 1,8-naphthyridine-based therapeutics. Future work should always aim to validate these computational predictions through in vitro and in vivo experimental assays to confirm the biological activity.

References

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research - MedNexus.
  • [5][9]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC - NIH.

  • Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Frontiers.
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of[5][9]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis Online.

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.
  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II.
  • Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1).
  • How to prepare ligands for docking? Avogadro Discussion.
  • Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. NIH.
  • Antimicrobial Activity of Naphthyridine Deriv
  • How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube.
  • Ligand Preparation for Molecular Docking using Avogadro | Bioinform
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
  • Basic docking — Autodock Vina 1.2.
  • Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • AutoDock Vina. The Scripps Research Institute.
  • Visualizing protein-protein docking using PyMOL. Medium.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1,8-Naphthyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

The synthesis of 1,8-Naphthyridin-2-amine (and its hydrochloride salt) is a critical gateway to kinase inhibitors and DNA-binding ligands. However, standard protocols often suffer from poor reproducibility and low yields (<30%), primarily due to the instability of the starting material (2-aminonicotinaldehyde ) and competitive polymerization during the Friedländer-type condensation.

This guide moves beyond generic textbook methods, offering a field-tested optimization strategy that addresses the three primary failure modes: Aldehyde Degradation , Incomplete Cyclization , and Salt Hygroscopicity .

Module 1: The Optimized Synthetic Pathways

We recommend two distinct routes depending on your starting material availability. Route A is the direct condensation (most common but trickier). Route B is the displacement method (higher reliability).

Route A: Direct Condensation (The "Modified Hawes" Method)

Best for: Rapid access from commercial aldehyde.

The Reaction:



ParameterStandard ProtocolOptimized Protocol Why?
Catalyst Piperidine (1-5 equiv)DBU (0.5 equiv) + Proline (0.1 equiv) DBU is a stronger non-nucleophilic base; Proline acts as a co-catalyst to activate the carbonyl.
Solvent Ethanol (Reflux)n-Butanol (110°C) Higher boiling point drives the condensation to completion faster, reducing tar formation.
Aldehyde As receivedFreshly Liberated Commercial aldehyde is often >20% dimer. Hydrolyze the dimethyl acetal precursor in situ.
Route B: The Displacement Method (High Fidelity)

Best for: Scale-up (>5g) and high purity requirements.

The Reaction:



  • Step 1: 2-Hydroxy-1,8-naphthyridine

    
     2-Chloro (using POCl
    
    
    
    ).
  • Step 2: Amination using saturated methanolic ammonia in a sealed tube at 100°C.

  • Yield Expectation: 70-85% (vs. 30-45% for Route A).

Module 2: Critical Workflow & Mechanism

The following diagram illustrates the critical decision points and the mechanism for the Direct Condensation (Route A), highlighting where the process typically fails.

G Start 2-Aminonicotinaldehyde (Unstable Precursor) Step1 Imine Formation (Reaction with MeCN) Start->Step1 + MeCN, DBU 110°C Fail1 Self-Condensation (Brown Tar) Start->Fail1 Old Reagent or Slow Heating Step2 Cyclization (Intramolecular) Step1->Step2 - H2O Fail2 Hydrolysis (Reversion) Step1->Fail2 Wet Solvent Product 1,8-Naphthyridin-2-amine (Free Base) Step2->Product Salt HCl Salt Formation (Final Target) Product->Salt + HCl/Dioxane

Figure 1: Reaction pathway and critical failure nodes. Note that "Old Reagent" leads directly to irreversible tar formation.

Module 3: Troubleshooting Center (FAQs)

Category 1: Low Yield & Purity

Q: My reaction mixture turns black immediately upon heating, and yield is <10%. What happened? A: This is the classic "Aldehyde Death Spiral." 2-aminonicotinaldehyde is unstable and self-condenses into poly-aza-aromatic tars.

  • The Fix: Do not use the aldehyde "straight from the bottle" if it is brown.

  • Protocol: Purchase 2-aminonicotinaldehyde dimethyl acetal . Hydrolyze it (1N HCl, 1h, RT), neutralize carefully to pH 8, extract into n-butanol, and immediately add your acetonitrile and base. This ensures 100% monomeric aldehyde at the start.

Q: I see the product spot on TLC, but it won't crystallize. It remains an oil. A: 1,8-Naphthyridines are notorious for trapping solvent.

  • The Fix: The "oil" is likely a solvate. Triturate the crude oil with Diethyl Ether or MTBE (Methyl tert-butyl ether). Scratch the side of the flask vigorously with a glass rod. If it persists, convert directly to the HCl salt (see below), which crystallizes far better than the free base.

Category 2: Salt Formation (The HCl Step)

Q: When I add HCl, I get a sticky gum instead of a yellow powder. A: You likely introduced water (aqueous HCl) or used a solvent in which the salt is partially soluble.

  • The Fix: Use Anhydrous Conditions .

    • Dissolve the Free Base in minimal dry Methanol .

    • Add Acetyl Chloride (1.1 equiv) dropwise at 0°C. (Acetyl chloride reacts with MeOH to generate anhydrous HCl in situ).

    • Dilute with cold Diethyl Ether until precipitation completes.

    • Filter under Nitrogen (the salt is hygroscopic).

Q: The salt color is dark orange/brown. Is this normal? A: No. Pure 1,8-naphthyridin-2-amine HCl should be Pale Yellow to Cream . Dark colors indicate oxidation products trapped in the crystal lattice.

  • The Fix: Recrystallize from Ethanol/Activated Charcoal . Dissolve the salt in hot ethanol, add activated charcoal, reflux for 5 mins, filter hot through Celite, and cool slowly.

Module 4: Step-by-Step Optimized Protocol

Objective: Synthesis of 1,8-Naphthyridin-2-amine HCl (Target: 1.0 g)

  • Preparation of Active Aldehyde:

    • Dissolve 2-aminonicotinaldehyde dimethyl acetal (10 mmol) in 1N HCl (10 mL). Stir 1h.

    • Neutralize with solid NaHCO₃ to pH 8.

    • Extract 3x with n-Butanol (Total 30 mL). Do not dry to solid. Keep in solution.

  • Condensation:

    • To the n-Butanol solution, add Acetonitrile (5 mL, excess) and DBU (0.76 g, 5 mmol).

    • Heat to 115°C (Bath Temp) for 12 hours.

    • Monitor: TLC (10% MeOH in DCM). Look for a blue fluorescent spot under UV (254/365 nm).

  • Workup (Free Base):

    • Evaporate n-Butanol under high vacuum (rotovap at 60°C).

    • Resuspend residue in DCM (50 mL), wash with water (2 x 10 mL).

    • Dry organic layer (Na₂SO₄), filter, and concentrate.

    • Purification: Flash chromatography (DCM

      
       5% MeOH/DCM). Isolate the pale yellow solid.
      
  • Salt Formation:

    • Dissolve purified free base (approx 1.0 g) in MeOH (5 mL).

    • Cool to 0°C. Add Acetyl Chloride (0.6 mL) dropwise.

    • Stir 10 mins. Add Et₂O (20 mL).

    • Filter the precipitate, wash with Et₂O, and dry in a vacuum desiccator over P₂O₅.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose yield issues during the experiment.

Troubleshooting Start Start: Low Yield (<30%) CheckColor Is the reaction mixture black/tarry? Start->CheckColor CheckAldehyde Did you use fresh aldehyde/acetal? CheckColor->CheckAldehyde Yes CheckWater Was the solvent anhydrous? CheckColor->CheckWater No (Pale but no product) Action1 Use Acetal Precursor (See Module 4) CheckAldehyde->Action1 No Action3 Switch to Route B (2-Chloro Displacement) CheckAldehyde->Action3 Yes (Still failing) Action2 Dry Solvent/Reagents Use Molecular Sieves CheckWater->Action2 No CheckWater->Action3 Yes

Figure 2: Diagnostic logic for low-yield scenarios.

References

  • Hawes, E. M., & Wibberley, D. G. (1966). 1,8-Naphthyridines. Part I. The preparation of some 1,8-naphthyridines from 2-aminopyridines. Journal of the Chemical Society C: Organic, 315-326. [Link]

  • Maji, M., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega, 6(28), 18387–18399. (Provides modern "green" context for aldehyde reactivity). [Link]

  • Lowe, P. A. (1984).Heterocyclic Chemistry.
  • Brown, D. J. (2002).The Naphthyridines (Chemistry of Heterocyclic Compounds: A Series of Monographs). Wiley-Interscience.

Technical Support Center: Purification of 1,8-Naphthyridine Derivatives

[1][2]

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Purification Protocols Audience: Medicinal Chemists, Process Chemists, Academic Researchers[1]

Introduction: The "Sticky" Nature of Naphthyridines

1,8-Naphthyridine derivatives are privileged scaffolds in drug discovery (e.g., Nalidixic acid, Gemifloxacin) and coordination chemistry.[1] However, their purification presents a distinct set of challenges:

  • Basicity: The N1 and N8 nitrogen atoms possess lone pairs that act as Lewis bases. They interact strongly with acidic silanol groups on silica gel, leading to severe peak tailing and yield loss.[1]

  • Solubility: Many derivatives, particularly fused systems, exhibit "brick dust" properties—high melting points and poor solubility in standard organic solvents.[1]

  • Metal Affinity: As bidentate ligands, they avidly chelate transition metals (Pd, Cu) used in cross-coupling reactions, making catalyst removal difficult.[1]

This guide provides field-proven protocols to overcome these specific hurdles.

Module 1: Chromatographic Troubleshooting

The Issue: Severe Tailing on Silica Gel

Symptom: Your compound elutes as a broad streak rather than a tight band, or it remains stuck at the baseline despite using polar solvents (e.g., 10% MeOH/DCM).[1]

Root Cause: The basic nitrogen atoms of the naphthyridine ring form hydrogen bonds with the acidic protons of silanol groups (Si-OH) on the silica surface.

Protocol A: Amine-Modified Silica Chromatography

Standard silica is often too acidic. You must "mask" the active sites.

  • Mobile Phase Preparation:

    • Prepare your base eluent (e.g., DCM:MeOH 95:5).[1]

    • Critical Step: Add 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) to the mobile phase.[1]

    • Why? The small, highly basic amine molecules preferentially bind to the silanol sites, effectively "deactivating" the silica surface and allowing your naphthyridine to elute freely.

  • Column Pre-treatment (Slurry Packing):

    • Do not just add TEA to the eluent. You must equilibrate the column.[2]

    • Slurry the silica in the mobile phase containing the amine modifier before packing.

    • Flush the column with 2–3 column volumes (CV) of the modified solvent before loading your sample.

Protocol B: Switching to Alumina

If TEA modification fails, or if your compound is acid-sensitive.[1]

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .[1]

  • Advantage: Alumina lacks the acidic protons of silica, preventing the acid-base interaction that causes streaking.

  • Caveat: Alumina has lower surface area than silica; you may need a larger mass of stationary phase (ratio 50:1 silica:compound vs. 100:1 alumina:compound).[1]

Module 2: Recrystallization Strategies

The Issue: "Oiling Out" or Insolubility

Symptom: The compound precipitates as a gummy oil, or refuses to dissolve in boiling ethanol.

Decision Matrix: Solvent Selection

Use the following logic to select the optimal solvent system based on your derivative's polarity.

RecrystallizationLogicstartStart: Crude Solidsolubility_checkSolubility in Boiling EtOH?start->solubility_checkyes_solDissolves Completelysolubility_check->yes_solYesno_solInsoluble / Suspensionsolubility_check->no_solNocool_downCool to RT -> 4°Cyes_sol->cool_downadd_polarAdd DMF or DMSO dropwiseuntil dissolved at refluxno_sol->add_polarprecipitateForms Crystals?cool_down->precipitateoils_outOils Outprecipitate->oils_outNo (Gummy)crystalsHarvest Crystalsprecipitate->crystalsYessolvent_switchSwitch System:Acetonitrile or Tolueneoils_out->solvent_switchcool_slowSlow Cool (Insulated)add_polar->cool_slowcool_slow->crystals

Caption: Logic flow for selecting recrystallization solvents for naphthyridine derivatives.

Recommended Solvent Systems
Derivative TypePrimary SolventAnti-SolventNotes
Simple 1,8-Naphthyridines Ethanol or MethanolWaterStandard method.[1] Cool slowly to avoid oiling.
Carboxylic Acids (e.g., Nalidixic) DMF or Acetic AcidWaterHigh boiling point solvents required.[1]
Highly Lipophilic TolueneHexaneGood for removing non-polar tars.
Amide/Hydrazide Derivatives Ethanol-Often crystallize directly upon cooling reflux [1].

Module 3: Metal Catalyst Removal

The Issue: Palladium/Copper Contamination

Symptom: Product is colored (grey/brown/pink) or fails elemental analysis despite clean NMR. 1,8-naphthyridines are strong bidentate ligands and will scavenge metals from the reaction.

Protocol: Thiol-Silica Scavenging

Standard filtration through Celite is insufficient for chelated metals.

  • Dissolution: Dissolve crude product in THF or DCM.

  • Scavenger Addition: Add 3–5 equivalents (relative to metal loading) of Thiol-functionalized silica (e.g., SiliaMetS® Thiol) [2].[1][3]

  • Incubation: Stir at 40°C for 4 hours.

    • Note: Room temperature is often too slow for naphthyridines because the ligand-metal bond is strong; heat helps break the equilibrium in favor of the scavenger.

  • Filtration: Filter through a 0.45 µm PTFE pad. The metal remains bound to the solid silica scavenger.[3]

Frequently Asked Questions (FAQs)

Q1: My compound turns pink/red on the silica column. Is it decomposing?

  • Diagnosis: This is often due to trace metal contaminants (Fe or Cu) in the silica gel forming colored complexes with your naphthyridine, or oxidation of electron-rich derivatives.[1]

  • Fix: Use "High Purity" silica gel with low metal content. Alternatively, add a small amount of antioxidant (e.g., BHT) to the mobile phase if the compound is oxidation-sensitive.[1]

Q2: I cannot remove the DMF/DMSO after recrystallization. What should I do?

  • Avoid: Do not use high-vacuum rotary evaporation at high heat, which can sublime some naphthyridines.[1]

  • Solution: Perform a "crash out" precipitation. Pour the DMF solution into a 10x volume of ice-cold water (or brine). Filter the resulting solid and wash copiously with water to remove residual DMF. Dry in a vacuum oven over P₂O₅.

Q3: The proton NMR shows broad peaks for the NH protons.

  • Reason: Tautomerism (e.g., in 4-oxo-1,4-dihydro-1,8-naphthyridines) or hydrogen bonding.[1]

  • Fix: Run the NMR in DMSO-d6 with a drop of D₂O (to exchange the proton) or heat the NMR tube to 50°C to sharpen the peaks by accelerating the exchange rate.

References

  • Abu-Melha, S. (2017).[1] Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930.[1] Link

  • BenchChem Technical Support.[3] (2025).[1][4][3][5][6][7][8] Metal Catalyst Removal from Cyclization Reactions. Link

  • Organic Chemistry Portal. (2017). Synthesis of 1,8-naphthyridines and related compounds. Link

  • Chrom Tech, Inc. (2024).[1] Mastering Column Chromatography: Techniques and Tips. Link

Overcoming solubility issues of 1,8-Naphthyridin-2-amine hcl

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Troubleshooting Guide[1][2]

Core Technical Analysis: The Solubility Paradox

1,8-Naphthyridin-2-amine hydrochloride presents a classic "Janus-faced" solubility challenge common in fused heterocyclic salts. To overcome these issues, you must understand the competition between its ionic lattice energy and hydrophobic pi-stacking interactions .[1]

  • The Salt Factor: As an HCl salt, the molecule is protonated (likely at the N8 ring nitrogen), rendering it ionic and theoretically water-soluble.[1][2]

  • The Stacking Factor: The planar naphthyridine core is highly prone to

    
     stacking aggregation.[1] In the presence of high ionic strength (buffers) or upon slight pH shifts, the "salting out" effect or deprotonation can trigger rapid, irreversible precipitation.[1][2]
    

This guide provides the protocols to navigate these competing forces.

Physicochemical Solubility Profile

Empirical solubility data based on standard laboratory conditions (25°C).

Solvent SystemSolubility RatingSolubility Limit (Est.)Technical Notes
DMSO (Anhydrous) Excellent > 50 mMRecommended Stock Solvent. Stable.[1][2] Avoid freeze-thaw cycles which induce micro-crystallization.[1][2]
Water (Deionized) Good ~ 10-20 mMpH dependent.[1][2] Solution is acidic (~pH 4-5) due to HCl.[1][2]
PBS (pH 7.4) Poor / Risky < 1 mMHigh Risk. The buffer neutralizes the HCl; the resulting free base aggregates and precipitates.[1][2]
Methanol/Ethanol Moderate ~ 5-10 mMSoluble, but prone to slow evaporation and concentration-based crashing.[1][2]
DCM / Hexane Insoluble NegligibleThe HCl salt is too polar for non-polar organics.
Critical Troubleshooting Workflows
Scenario A: Compound precipitates upon dilution into Biological Assay Buffer (PBS/HEPES)

Diagnosis: pH-Induced Disproportionation. When you dilute the acidic HCl salt stock into a neutral buffer (pH 7.4), the buffering capacity strips the proton.[1][2] The molecule reverts to its Free Base form, which is hydrophobic and planar, leading to immediate aggregation.[1][2]

The Fix: The "Step-Down" Dilution Protocol Do not dilute directly from 100% DMSO to 100% Aqueous Buffer.[1] Use an intermediate cosolvent step.[1]

  • Prepare Stock: 50 mM in anhydrous DMSO.

  • Intermediate Step: Dilute Stock 1:10 into PEG-400 or Propylene Glycol .[1][2] (Result: 5 mM).

    • Why? These glycols coat the hydrophobic core, preventing stacking.[1][2]

  • Final Dilution: Slowly add the Intermediate Solution to your assay buffer while vortexing.

    • Target: Final DMSO/Glycol concentration < 1-2% (toxicity limit dependent).[1][2]

Scenario B: Compound "oils out" or gums up during Organic Synthesis workup

Diagnosis: Salt/Free Base Mismatch. You are likely trying to extract the HCl salt into an organic layer (like DCM or EtOAc), which it resists.[1][2]

The Fix: The "Free Base Liberation" Protocol

  • Dissolve the crude HCl salt in minimal water.[1]

  • Adjust pH to ~9-10 using saturated NaHCO₃ or 1M NaOH.[1][2] (The solution will likely turn cloudy as the free base forms).

  • Extract immediately with DCM (Dichloromethane) containing 5% Methanol.[1][2] The Methanol helps solubilize the polar free base.[1]

  • Dry organic layer over Na₂SO₄ and evaporate.[1]

Visualizing the Solubility Mechanisms
Diagram 1: The pH-Solubility Switch

This diagram illustrates the mechanistic cause of precipitation in biological assays.[1][2]

SolubilitySwitch cluster_0 Acidic Environment (Stock / Water) cluster_1 Neutral/Basic Environment (PBS pH 7.4) NodeA 1,8-Naphthyridin-2-amine HCl (Protonated Cation) NodeB High Solubility (Ionic Repulsion prevents stacking) NodeA->NodeB NodeC Free Base Form (Neutral / Planar) NodeA->NodeC  Dilution into Buffer (Loss of HCl)   NodeD Aggregation (Pi-Pi Stacking) PRECIPITATION NodeC->NodeD  Thermodynamic Collapse  

Caption: Figure 1. The transition from soluble salt to insoluble aggregate upon pH neutralization.[1][2]

Diagram 2: Optimized Preparation Workflow

Decision tree for preparing stable experimental solutions.

PrepWorkflow Start Start: Solid HCl Salt Solvent Dissolve in Anhydrous DMSO (Stock: 10-50 mM) Start->Solvent Check Intended Application? Solvent->Check Bio Biological Assay (Aq. Buffer) Check->Bio Chem Chemical Synthesis (Reaction) Check->Chem StepDown Step-Down Dilution: Dilute 1:10 into PEG-400 Bio->StepDown Organic Use Polar Aprotic Solvents (DMF, NMP) or Alcohols Chem->Organic FinalBio Add to Buffer (Vortex Rapidly) StepDown->FinalBio

Caption: Figure 2. Decision tree for solvent selection based on end-use application.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to redissolve the precipitate in my buffer? A: Proceed with caution. While sonication can disperse aggregates, it often creates a micro-suspension rather than a true solution.[1][2] This leads to "false positives" in assays (e.g., promiscuous inhibition via aggregate sequestration).[1][2] If it crashed out, it is safer to discard and restart using the "Step-Down" protocol.[1][2]

Q: My DMSO stock froze and now has crystals that won't dissolve. What happened? A: DMSO is hygroscopic.[1] If your stock absorbed moisture from the air, freezing it may have caused the water to crystallize out or force the compound into a hydrate form that is thermodynamically more stable and less soluble.[1][2]

  • Solution: Heat to 37°C and vortex vigorously. If unsuccessful, add 5% v/v Methanol to break the hydrate lattice.[1][2]

Q: How do I store the stock solution for long-term stability? A: Store at -20°C in aliquots . Repeated freeze-thaw cycles encourage crystal nucleation.[1][2] Use amber vials to prevent potential photo-oxidation of the amine group.[1]

Q: I need to inject this into mice. What vehicle do you recommend? A: Do not use pure DMSO. A standard formulation for naphthyridines is:

  • 5% DMSO (Solubilizer)[1][2]

  • 40% PEG-400 (Cosolvent/Stabilizer)[1][2]

  • 55% Saline or Water (Bulk vehicle)[1][2]

  • Note: Adjust pH to ~5.5-6.0 if tolerated; keeping it slightly acidic helps maintain the soluble salt form.[1]

References & Authority
  • Litvinov, V. P., Roman, S. V., & Dyachenko, V. D. (2000).[1][2][3] Naphthyridines: Structure, Physicochemical Properties and Synthesis.[1][2][4] Russian Chemical Reviews.[1] (Detailed review of the naphthyridine scaffold properties). [1][2]

  • Lovering, F., et al. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] (Explains the solubility issues inherent in planar aromatic systems like naphthyridine). [1][2]

  • BenchChem Technical Repository. (2025).[1][2][5] Physicochemical Properties of 2-Amino-1,8-naphthyridine derivatives. (General solubility data for naphthyridine salts). [1][2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] (Foundational text on HCl salt behavior in varying pH).

Sources

Technical Support Center: Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during your experiments. Our approach is rooted in mechanistic understanding to provide not just solutions, but also a deeper insight into the underlying chemistry.

Introduction to 1,8-Naphthyridine Synthesis

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties. The Friedländer annulation is a widely employed and versatile method for its synthesis, typically involving the condensation of 2-aminonicotinaldehyde (or its derivatives) with a compound containing an active methylene group.[1] While seemingly straightforward, this reaction can be prone to several side reactions that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis for 1,8-naphthyridines?

A1: The base-catalyzed Friedländer synthesis of 1,8-naphthyridines proceeds through a two-step mechanism. First, an aldol-type condensation occurs between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1]

Friedländer Synthesis Mechanism 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Adduct Aldol Adduct 2-Aminonicotinaldehyde->Aldol Adduct Aldol Condensation Active Methylene Compound Active Methylene Compound Enolate Enolate Active Methylene Compound->Enolate Base Enolate->Aldol Adduct Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization 1,8-Naphthyridine 1,8-Naphthyridine Cyclized Intermediate->1,8-Naphthyridine Dehydration

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in 1,8-naphthyridine synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. The reaction may require heating to overcome activation barriers, and the optimal conditions can be substrate-dependent.[2]

  • Poor Quality Starting Materials: The starting 2-aminonicotinaldehyde is sensitive to air and can degrade over time.[1] Ensure you are using fresh or properly stored reagents.

  • Presence of Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. These are discussed in detail in the Troubleshooting Guide below.

  • Inefficient Purification: The workup and purification process may lead to product loss.

Q3: I am using an unsymmetrical ketone and getting a mixture of products. How can I improve regioselectivity?

A3: The reaction of 2-aminonicotinaldehyde with unsymmetrical ketones can lead to the formation of two constitutional isomers. Achieving high regioselectivity is a common challenge. The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards a single isomer.[3] For instance, certain amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.[3][4] Slow addition of the methyl ketone substrate to the reaction mixture can also enhance regioselectivity.[3][4]

Troubleshooting Guide: Side Reactions and Their Mitigation

This section provides a detailed analysis of specific side reactions, their mechanistic basis, and actionable troubleshooting protocols.

Issue 1: Formation of a Self-Condensation Product of the Active Methylene Compound

Symptoms:

  • Appearance of an unexpected, often higher molecular weight byproduct in your analytical data (TLC, LC-MS, NMR).

  • Reduced consumption of 2-aminonicotinaldehyde.

  • The byproduct may be difficult to separate from the desired product due to similar polarities.

Causality (The "Why"): In the presence of a base, the active methylene compound can undergo self-condensation, where one molecule acts as a nucleophile (enolate) and another as an electrophile. This is a common side reaction in aldol-type condensations.[5] This reaction competes with the desired condensation with 2-aminonicotinaldehyde, thereby reducing the yield of the target 1,8-naphthyridine.

Self_Condensation cluster_0 Desired Reaction cluster_1 Side Reaction: Self-Condensation A 2-Aminonicotinaldehyde C Desired Adduct A->C B Active Methylene Compound (Enolate) B->C D Active Methylene Compound (Enolate) F Self-Condensation Product D->F E Active Methylene Compound E->F

Caption: Competing pathways: Desired reaction vs. self-condensation.

Troubleshooting Protocol:

  • Stoichiometry Control: Use a slight excess of the more valuable reagent, 2-aminonicotinaldehyde, to favor the cross-condensation over self-condensation.

  • Slow Addition: Add the active methylene compound slowly to the reaction mixture containing 2-aminonicotinaldehyde and the base. This maintains a low concentration of the enolate at any given time, minimizing the chance of self-condensation.

  • Choice of Base: A weaker base may be sufficient to deprotonate the active methylene compound without promoting vigorous self-condensation. Experiment with bases like piperidine or triethylamine.

  • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the self-condensation pathway, which may have a higher activation energy.

Data Summary: Impact of Reaction Parameters on Self-Condensation

ParameterHigh Self-CondensationLow Self-CondensationRationale
Concentration of Active Methylene Compound High (batch addition)Low (slow addition)Reduces the probability of enolate-enone collisions.
Base Strength Strong (e.g., NaH, LDA)Weaker (e.g., piperidine)Minimizes rapid, uncontrolled enolate formation.
Temperature HighModerate to LowMay selectively slow down the side reaction.
Issue 2: Self-Condensation/Dimerization of 2-Aminonicotinaldehyde

Symptoms:

  • Formation of a dark, insoluble material in the reaction mixture.

  • Appearance of complex, difficult-to-characterize byproducts.

  • Significant loss of the starting aldehyde.

Causality (The "Why"): 2-Aminonicotinaldehyde, possessing both an amino group (nucleophilic) and an aldehyde group (electrophilic), can potentially undergo self-condensation or dimerization, especially under harsh basic or acidic conditions or upon prolonged heating. While not extensively documented as a major side reaction in optimized Friedländer syntheses, its possibility should not be overlooked, particularly in cases of very low yields and the formation of intractable tars. The amino group of one molecule could potentially react with the aldehyde of another, leading to imine formation and subsequent polymerization or complex cyclization products.

Troubleshooting Protocol:

  • Protecting Group Strategy: While not ideal for a one-pot reaction, in challenging cases, protection of the amino group could be considered, followed by deprotection after the condensation step.

  • Milder Reaction Conditions: Avoid excessively high temperatures and strong bases or acids. The use of greener catalysts like choline hydroxide in water has been shown to be effective under mild conditions, potentially minimizing such side reactions.[2][6]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of degradation products.

Issue 3: Cannizzaro Reaction of 2-Aminonicotinaldehyde

Symptoms:

  • Formation of 2-amino-3-pyridinemethanol and 2-aminonicotinic acid as byproducts.

  • These byproducts can complicate purification due to their different polarities.

Causality (The "Why"): The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[6][7] Since 2-aminonicotinaldehyde does not have α-hydrogens, it is susceptible to this reaction under strongly basic conditions.[2]

Cannizzaro_Reaction Aldehyde1 2-Aminonicotinaldehyde Alcohol 2-Amino-3-pyridinemethanol Aldehyde1->Alcohol Reduction Aldehyde2 2-Aminonicotinaldehyde Carboxylic_Acid 2-Aminonicotinic Acid Aldehyde2->Carboxylic_Acid Oxidation Base Strong Base (e.g., NaOH) Base->Alcohol Base->Carboxylic_Acid

Caption: The Cannizzaro reaction as a potential side reaction.

Troubleshooting Protocol:

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide if possible. Opt for milder bases such as piperidine, triethylamine, or basic ionic liquids.[8]

  • Control of Base Stoichiometry: If a stronger base is necessary, use it in catalytic amounts rather than stoichiometric or excess quantities.

  • Temperature Control: The Cannizzaro reaction is often favored at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

Purification Strategies

Q4: How can I effectively purify my 1,8-naphthyridine product from the various side products?

A4: The purification strategy will depend on the nature of the impurities.

  • Crystallization: If the desired 1,8-naphthyridine is a solid and the impurities are significantly more soluble in a particular solvent system, recrystallization can be a highly effective method for obtaining pure material.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.

    • Normal-Phase Chromatography: Using a polar stationary phase like silica gel with non-polar eluents (e.g., hexane/ethyl acetate mixtures) is effective for separating less polar compounds.

    • Reversed-Phase Chromatography (RP-HPLC): For more polar compounds or difficult separations, RP-HPLC using a non-polar stationary phase (e.g., C18) and polar eluents (e.g., water/acetonitrile or water/methanol mixtures) is a powerful tool.[5] The addition of modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds like 1,8-naphthyridines.[5]

  • Acid-Base Extraction: Since 1,8-naphthyridines are basic, an acid-base extraction can be used to separate them from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted with an organic solvent.

References

  • Mogilaiah, K., & Reddy, P. R. (2000). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B, 39(3), 221-223.
  • Pharma Guideline. (2023). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharma Guideline. Retrieved from [Link]

  • Wikipedia. (2023). Cannizzaro reaction. In Wikipedia. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 14). Cannizzaro Reaction Mechanism [Video]. YouTube. [Link]

  • ALL In ONE. (2022, January 14). Internal Cannizzaro Reaction | Mechanism [Video]. YouTube. [Link]

  • Quora. (2019, February 19). Can we get a reaction from two different aldehydes under the Cannizzaro reaction? Quora. [Link]

  • Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28135–28145. [Link]

  • Wang, F., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 17(10), 2442–2445. [Link]

  • Kumar, A., et al. (2018). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde, 2-amino-. National Center for Biotechnology Information. Retrieved from [Link]

  • Samanta, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18365–18376. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2011). Recent development in the synthesis of imidazo[1,2-a]pyridines. Chemical Communications, 47(47), 12568-12587. [Link]

  • Singh, R., et al. (2020). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 11(1), 77–83. [Link]

  • Al-Tel, T. H. (2007). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Dimerization of the deaminase domain and locking interactions with Cas9 boost base editing efficiency in ABE8e. Proceedings of the National Academy of Sciences, 120(48), e2308533120. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Retrieved from [Link]

  • Kattamuri, P. V., et al. (2018). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Organic Letters, 20(15), 4539–4543. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne ISCO. Retrieved from [Link]

  • Reva, I., et al. (2012). Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy. Physical Chemistry Chemical Physics, 14(31), 10943-10956. [Link]

  • Matusiak, Z., & Sljivić, M. (1995). Studies on naphthyridines. An unexpected product in Hantzsch pyridine synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 45-48. [Link]

  • Scite.ai. (n.d.). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Scite.ai. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimerization. In Wikipedia. Retrieved from [Link]

  • Butin, A. V., & Nevolina, T. A. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(12), 2273. [Link]

  • Roth, G. J., & Meister, A. (1968). The dimerization of Δ1-piperidine-2-carboxylic acid. Biochemistry, 7(9), 3323–3328. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Stability Profiling of 1,8-Naphthyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-18N2A-001 Status: Active Support Tier: Senior Application Scientist Level

Introduction

Welcome to the Technical Support Center for 1,8-Naphthyridin-2-amine HCl . This guide addresses the specific stability profiling requirements for this bicyclic aromatic amine. Unlike generic stability protocols, testing this compound requires careful handling of its hydrochloride salt form, its basic nitrogen centers, and its susceptibility to oxidative pathways.

This document synthesizes ICH Q1A(R2) regulatory standards with practical troubleshooting for the specific chemical behavior of amino-naphthyridines.

Module 1: Stress Testing Protocols (Forced Degradation)

Objective: To identify degradation pathways and validate the stability-indicating capability of your analytical method.

Warning: 1,8-Naphthyridin-2-amine HCl is a salt. In highly basic stress conditions, the free base may precipitate, causing a "loss of mass balance" that mimics degradation. Ensure adequate co-solvent (e.g., Methanol/Acetonitrile) presence.

Standardized Stress Conditions Table
Stress TypeConditionDurationTarget DegradationSpecific Considerations for 1,8-Naphthyridin-2-amine
Hydrolysis (Acid) 0.1 N - 1.0 N HCl24 - 48 hrs5-20%Generally stable due to protonation of ring nitrogens. Watch for deamination at extreme temperatures (>60°C).
Hydrolysis (Base) 0.1 N - 1.0 N NaOH2-24 hrs5-20%CRITICAL: High risk of free base precipitation. Use 50% organic modifier. Monitor for ring opening (rare) or amide hydrolysis equivalents.
Oxidation 3% - 30% H₂O₂1-24 hrs5-20%High Risk. Primary degradation pathway is N-oxidation (N-oxide formation) at the ring nitrogens or the exocyclic amine.
Thermal 60°C - 80°C (Solid/Soln)1-7 days<10%Solid state is generally stable. In solution, monitor for concentration-dependent dimerization.
Photolytic 1.2M lux hrs / 200 Wh/m²ICH Q1B CycleVariableAromatic naphthyridine ring absorbs UV strongly. Protect control samples with foil.
Workflow Visualization

StabilityWorkflow Start Sample Prep (1 mg/mL in Diluent) Stress Apply Stress (Acid/Base/Ox/Light) Start->Stress Quench Neutralize/Quench (Stop Reaction) Stress->Quench Analyze HPLC-PDA/MS Analysis Quench->Analyze Data Mass Balance & Peak Purity Check Analyze->Data

Figure 1: Standardized workflow for forced degradation studies ensuring reaction termination prior to analysis.

Module 2: Troubleshooting Guide

Issue 1: Significant Peak Tailing in HPLC Analysis

  • Symptom: The main peak for 1,8-Naphthyridin-2-amine shows asymmetry factor > 1.5.

  • Root Cause: The basic nitrogen atoms (pKa ~7-8) interact with residual silanol groups on the silica column stationary phase.

  • Solution:

    • Buffer Choice: Use a high ionic strength buffer (e.g., 20-50 mM Ammonium Acetate).

    • Add Modifier: Add 0.1% Triethylamine (TEA) as a silanol blocker if using low pH.

    • Column Switch: Switch to a "Hybrid Particle" column (e.g., C18 with ethylene bridges) capable of handling high pH (pH 9-10) where the amine is uncharged.

Issue 2: Mass Balance Error in Basic Stress Samples

  • Symptom: Area counts decrease by 30-40% in NaOH samples, but no new degradation peaks appear.

  • Root Cause: Salt Disproportionation. The NaOH converted the HCl salt to the free base, which is less soluble in water, leading to micro-precipitation on the vial walls or filter.

  • Solution:

    • Check the vial visually for turbidity.

    • Increase the organic ratio (Methanol/Acetonitrile) in the diluent to at least 50% to solubilize the free base.

Issue 3: "Ghost" Peaks in Oxidative Stress

  • Symptom: Small peaks appear in the peroxide sample that do not correspond to the drug.

  • Root Cause: Peroxide stabilizers or degradation of the H₂O₂ reagent itself.

  • Solution: Always run a "Blank + H₂O₂" control to subtract system peaks.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Anomaly CheckType Type of Issue? Problem->CheckType Tailing Peak Tailing CheckType->Tailing Shape MassBal Low Mass Balance CheckType->MassBal Quant NewPeak Unexpected Peak CheckType->NewPeak Qual Sol1 Add TEA or Increase Buffer Conc. Tailing->Sol1 Sol2 Check Solubility/ppt (Free Base Formation) MassBal->Sol2 Sol3 Check Blank/Placebo NewPeak->Sol3

Figure 2: Decision matrix for resolving common analytical anomalies during stability testing.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why is the HCl salt form used, and how does it affect stability?

  • A: The 1,8-naphthyridine core is lipophilic. The HCl salt improves aqueous solubility, which is critical for bioavailability. However, HCl salts can be hygroscopic . You must perform humidity stress testing (e.g., 25°C/90% RH) to determine if the crystal lattice absorbs water, which can lead to hydrolysis or physical instability (caking).

Q2: What are the most likely degradation products?

  • A: Based on the structure:

    • N-Oxides: The ring nitrogens (N1, N8) are susceptible to oxidation by peroxides.

    • Hydrolysis: The exocyclic amine at position 2 is relatively stable but can undergo hydrolytic deamination under extreme acidic/thermal conditions to form the corresponding ketone/hydroxy derivative (1,8-naphthyridin-2-one).

Q3: Can I use a standard C18 column?

  • A: Yes, but end-capped columns are mandatory. Standard silica will bind the basic drug. If you observe retention time shifting, it is likely due to pH fluctuations in your mobile phase affecting the protonation state of the N-1/N-8 nitrogens.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[1][3]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][3]

  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637–669. (Provides structural context for reactivity).
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[4] Advanced Drug Delivery Reviews, 59(1), 59-96. (Standard for forced degradation methodologies).

Sources

Common impurities in 1,8-Naphthyridin-2-amine hcl and their removal

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Removing Common Impurities for Researchers, Scientists, and Drug Development Professionals.

Introduction

1,8-Naphthyridin-2-amine and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as antibacterial and antitumor agents.[1][2] The hydrochloride salt is often preferred to enhance solubility and stability. However, the synthetic pathways leading to this core structure can introduce various impurities that may confound biological assays and impede drug development.

This guide provides in-depth troubleshooting advice and detailed protocols to help you identify and remove common impurities from your 1,8-Naphthyridin-2-amine HCl samples, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,8-Naphthyridin-2-amine HCl?

The nature of impurities is intrinsically linked to the synthetic route employed. The Friedländer annulation is a common and efficient method for synthesizing the 1,8-naphthyridine core, typically by condensing a 2-aminopyridine derivative with a carbonyl compound.[3][4]

Based on this and other common synthetic approaches, impurities can be categorized as follows:

  • Unreacted Starting Materials: The most frequent impurities are residual starting materials. For instance, in a synthesis starting from 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal, either of these precursors could be present in the final product if the reaction does not go to completion.[5]

  • Reaction Intermediates: In multi-step syntheses, incompletely converted intermediates can persist.

  • Side-Products: Alternative reaction pathways can lead to isomeric or polymeric byproducts. The self-condensation of carbonyl-containing reagents is a common source of such impurities.

  • Reagents and Catalysts: Acids, bases, or metal catalysts used to drive the reaction can be carried through the workup. For example, syntheses may use selenium dioxide, which must be carefully removed.[5]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., DMF, dioxane, methanol) can remain trapped in the crystalline lattice of the final product.[5][6]

Q2: How can I detect and quantify the impurities in my sample?

A multi-pronged analytical approach is essential for robust impurity profiling. No single technique is sufficient.

  • Chromatographic Methods (HPLC & TLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity. A well-developed HPLC method can separate the main compound from even closely related impurities. Thin-Layer Chromatography (TLC) is an invaluable, rapid, and inexpensive tool for monitoring reaction progress and assessing the complexity of the impurity profile during purification.[7][8]

  • Mass Spectrometry (MS): When coupled with LC or GC, MS provides molecular weight information, which is critical for identifying unknown impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect and help elucidate the structure of impurities, especially if they are present in significant quantities (>1%). The presence of unexpected signals or integration values that do not align with the target structure are clear indicators of impurities.

  • Elemental Analysis: This technique can indicate the presence of inorganic impurities or confirm the elemental composition of your final product.

Impurity Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis and purification workflow.

Problem 1: My crude product purity is below 85% by HPLC, with multiple unidentifiable peaks.
  • Probable Cause: This scenario often points to a non-optimized reaction, leading to significant side-product formation or incomplete conversion. The reaction conditions (temperature, time, stoichiometry) may not be ideal for your specific substrates.

  • Expert Analysis & Solution: Before attempting a complex purification, revisit the reaction itself. The Friedländer reaction, for instance, can be sensitive to the catalyst and solvent system.[4] Consider re-running the reaction with slow addition of one reactant to minimize self-condensation. If optimization is not feasible, a robust purification strategy is required. A simple recrystallization will likely be insufficient to remove multiple components.

  • Recommended Workflow:

    • Liquid-Liquid Extraction: Perform an aqueous workup to remove water-soluble reagents and salts.

    • Column Chromatography: This is the most effective method for separating multiple components. Use TLC to develop a solvent system that provides good separation between your product and the major impurities.

    • Recrystallization: After chromatography, perform a final recrystallization to remove any remaining minor impurities and to obtain a highly crystalline final product.

Problem 2: My final product is off-color (e.g., yellow, brown, or pink) despite having high purity by HPLC.
  • Probable Cause: The color is likely due to trace amounts of highly conjugated, colored impurities or residual metal from a catalyst. These may be present at levels too low to be easily detected by standard HPLC or NMR.

  • Expert Analysis & Solution: Colored impurities can often be effectively removed by adsorption onto activated carbon. The principle is that the planar, conjugated systems of the colored impurities have a strong affinity for the high surface area of the activated carbon.

  • Recommended Protocol: During the recrystallization process (see Protocol 1), add a small amount of activated charcoal to the hot, dissolved solution. After a brief period, remove the charcoal via hot filtration through a pad of Celite®. Caution: Using too much charcoal or allowing prolonged contact can lead to a loss of your desired product.

Problem 3: NMR analysis shows the presence of unreacted starting materials.
  • Probable Cause: The reaction has not gone to completion, or the workup procedure was insufficient to remove the starting materials.

  • Expert Analysis & Solution: The choice of purification method should be guided by the difference in physicochemical properties between your product and the unreacted starting materials.

    • Solubility Differences: If there is a significant difference in solubility, recrystallization is an excellent choice. Experiment with different solvents to find one that dissolves the product well at high temperatures but poorly at low temperatures, while the starting materials have the opposite solubility profile or remain highly soluble at all temperatures.

    • Polarity Differences: If the polarities are distinct, flash column chromatography is the preferred method. For example, 2-aminopyridine is significantly more polar than the fused 1,8-naphthyridine ring system. A solvent system of intermediate polarity will elute the product while retaining the more polar starting material on the silica gel.

Summary of Impurities and Removal Strategies

Impurity TypeLikely SourceRecommended Removal Method(s)Analytical Detection Method
Unreacted Starting Materials Incomplete reactionRecrystallization, Column ChromatographyHPLC, TLC, NMR
Isomeric Byproducts Side reactionsColumn Chromatography, Preparative HPLCHPLC, LC-MS
Polymeric Materials Self-condensation of reagentsFiltration, Washing with a non-solventVisual, NMR (broad peaks)
Residual Catalysts (e.g., SeO₂, Pd) Carried over from reactionFiltration through Celite®, Activated Carbon TreatmentElemental Analysis, ICP-MS
Residual Solvents (e.g., DMF, Toluene) Trapped in crystal latticeHigh-vacuum drying, RecrystallizationNMR, GC-HS
Colored Impurities Highly conjugated byproductsActivated Carbon Treatment during recrystallizationVisual, UV-Vis

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization of 1,8-Naphthyridin-2-amine HCl
  • Principle: This protocol leverages differences in solubility between the product and impurities in a chosen solvent at different temperatures. The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow the pure product to crystallize upon cooling, leaving the impurities behind in the solution.

  • Step-by-Step Methodology:

    • Solvent Selection: Choose a solvent in which 1,8-Naphthyridin-2-amine HCl is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols (e.g., methanol, ethanol) or aqueous alcohol mixtures are often good starting points.[5]

    • Dissolution: Place the crude 1,8-Naphthyridin-2-amine HCl in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to create a slurry. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the solvent until the solid is completely dissolved.

    • (Optional) Decolorization: If the solution is colored, remove it from the heat source and add a very small amount (e.g., 1-2% by weight) of activated carbon. Swirl the flask for 2-5 minutes.

    • Hot Filtration: If charcoal was used, perform a hot filtration to remove it. Place a small piece of fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

    • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

    • Validation: Confirm the purity of the recrystallized product using HPLC and NMR.

Protocol 2: Flash Column Chromatography Purification
  • Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). Compounds with higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.

  • Step-by-Step Methodology:

    • Solvent System Selection: Using TLC, identify a mobile phase (eluent) that provides a good separation of your product from its impurities. The ideal Rf (retention factor) for the product is typically between 0.25 and 0.35. A common starting eluent for nitrogen-containing heterocycles is a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine (0.5-1%) to prevent peak tailing on the acidic silica gel.

    • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the least polar component of your eluent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elution: Add the eluent to the top of the column and apply positive pressure (using a flask bulb or compressed air) to force the solvent through the column at a steady rate.

    • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

    • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Final Product Preparation: The resulting solid can be further purified by recrystallization (Protocol 1) if necessary.

    • Validation: Confirm purity using HPLC and NMR.

Visual Workflow and Troubleshooting Diagrams

Purification_Workflow cluster_0 Synthesis & Workup cluster_1 Purity Assessment & Path Selection cluster_2 Purification Routes Synthesis Crude Reaction Mixture Workup Aqueous Workup / Extraction Synthesis->Workup Crude_Solid Crude Solid Product Workup->Crude_Solid Analysis Analyze Crude Solid (TLC, HPLC, NMR) Crude_Solid->Analysis Recrystallization Recrystallization (Protocol 1) Analysis->Recrystallization >90% Pure Minor Impurities Chromatography Column Chromatography (Protocol 2) Analysis->Chromatography <90% Pure Multiple Impurities Final_Product Pure 1,8-Naphthyridin-2-amine HCl Recrystallization->Final_Product Chromatography->Recrystallization Post-Column Polish Chromatography->Final_Product If sufficiently pure

Caption: General purification workflow for 1,8-Naphthyridin-2-amine HCl.

Troubleshooting_Logic Start Problem with Final Product Check_Purity Check Purity by HPLC/NMR Start->Check_Purity Low_Purity Purity < 95% Check_Purity->Low_Purity Low High_Purity Purity > 95% Check_Purity->High_Purity High Check_Color Is the Product Colored? Is_Colored Yes Check_Color->Is_Colored Not_Colored No Check_Color->Not_Colored Action_Chromatography Perform Column Chromatography Low_Purity->Action_Chromatography High_Purity->Check_Color Action_Charcoal Recrystallize with Activated Carbon Is_Colored->Action_Charcoal Action_Recrystallize Perform Recrystallization Not_Colored->Action_Recrystallize End Pure Product Action_Chromatography->End Action_Recrystallize->End Action_Charcoal->End

Caption: Troubleshooting logic for purifying 1,8-Naphthyridin-2-amine HCl.

References

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available at: [Link]

  • Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • Mhaske, A. R., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Ghosal, S., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Available at: [Link]

  • Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • de Almeida, J. F., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Available at: [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

  • Mhaske, A. R., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Nakatani, K. (2001). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. Available at: [Link]

  • Nakatani, K., et al. (1998). Specific binding of 2-amino-1,8-naphthyridine into a single guanine bulge as evidenced by photooxidation of GG doublet. Nucleic Acids Research. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Shimadzu Application Note No. 62. Available at: [Link]

  • ResearchGate. (2025). 2-Amino-7-chloro-1,8-naphthyridine. Request PDF. Available at: [Link]

  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Available at: [Link]

Sources

Technical Support Center: Scaling Up 1,8-Naphthyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Process Chemistry & Scale-Up) Subject: Synthesis, Isolation, and Salt Formation of 1,8-Naphthyridin-2-amine HCl

Executive Summary & Process Workflow

The Molecule: 1,8-Naphthyridin-2-amine (CAS: 14903-78-7) is a critical fused bicyclic nitrogen scaffold used in kinase inhibitors and RNA-binding ligands. The Challenge: While small-scale synthesis often utilizes column chromatography, scaling to >100g requires a robust crystallization-driven process. The primary failure mode in scale-up is the formation of "tarry" polymers from the malonaldehyde equivalent, leading to difficult filtration and low purity.

Optimized Scale-Up Workflow (DOT Visualization)

ReactionWorkflow start Start: 2,6-Diaminopyridine + 1,1,3,3-Tetramethoxypropane acid Acid Hydrolysis & Cyclization (H3PO4 or 6M HCl, 90-100°C) start->acid Slow Addition check In-Process Control (HPLC) Is SM < 1%? acid->check check->acid No (Continue Heating) quench Cool & Neutralize (NH4OH to pH 9-10) check->quench Yes extract Extraction (DCM or EtOAc) Remove insolubles quench->extract salt Salt Formation (EtOH + HCl gas/ether) extract->salt Dry Organic Layer final Final Product: 1,8-Naphthyridin-2-amine HCl salt->final Filtration & Drying

Figure 1: Process Flow Diagram for the acid-catalyzed condensation route.

Reaction Engineering (The Synthesis)

Core Reaction: Condensation of 2,6-diaminopyridine with 1,1,3,3-tetramethoxypropane (TMP) in acidic media.

Q1: The reaction mixture turns into a black, viscous tar within 30 minutes. How do I prevent this?

Diagnosis: This is the most common failure mode. It is caused by the rapid polymerization of malonaldehyde (generated in situ from TMP) before it can condense with the amine. Solution:

  • Inverse Addition: Do not dump TMP into the hot acid/amine mixture.

  • Protocol Adjustment: Dissolve 2,6-diaminopyridine in the acid (e.g., H3PO4 or 15% H2SO4) first and heat to 80°C. Then, add the TMP dropwise over 1–2 hours. This ensures the concentration of free malonaldehyde remains low relative to the amine, favoring the desired cyclization over self-polymerization.

  • Inert Atmosphere: Oxygen accelerates oxidative polymerization. Run the reaction under a strict Nitrogen or Argon blanket.

Q2: I am seeing a persistent impurity at RRT 0.90 in HPLC. What is it?

Diagnosis: This is likely the monocondensed intermediate (acyclic enamine) that failed to undergo ring closure, or a regioisomer if the starting material was impure. Solution:

  • Push the Reaction: The ring closure is the rate-determining step. Increase the temperature to 95–100°C for an additional 2 hours.

  • Acid Concentration: Ensure the acid strength is sufficient. If using HCl, maintain >4M concentration. If the acid is too dilute, the dehydration step (closing the ring) is sluggish.

Isolation & Salt Formation (The Critical Steps)

Q3: Upon neutralization with NaOH, the solid precipitates but is impossible to filter (gelatinous).

Diagnosis: Rapid neutralization generates fine particulates that clog filters. 1,8-naphthyridines can also form supramolecular hydrogels. Solution:

  • Switch Base: Use Ammonium Hydroxide (NH4OH) instead of NaOH. The ammonium salts are more soluble and less likely to occlude the product.

  • pH Control: Adjust pH to exactly 9–10. Going higher (pH >12) can solubilize the product as a pseudo-base or cause ring degradation.

  • Extraction over Filtration: Do not try to filter the aqueous slurry. Extract the free base immediately into Dichloromethane (DCM) or Ethyl Acetate. The product has moderate solubility in organic solvents; multiple extractions (3x) are required.

Q4: How do I control the stoichiometry of the HCl salt? (Mono- vs. Di-HCl)

Diagnosis: The molecule has two basic nitrogens (N1 and N8) and the exocyclic amine. Over-acidification leads to hygroscopic di- or tri-hydrochlorides. Solution:

  • Target: Monohydrochloride (most stable form).

  • Method:

    • Dissolve the free base in absolute Ethanol (10 mL/g).

    • Add 1.05 equivalents of HCl (using 1.25M HCl in Ethanol or 2M HCl in Diethyl Ether) dropwise at 0°C.

    • Do not use aqueous HCl for the final salt formation, as water inclusion makes drying difficult.

    • Stir for 1 hour at 0°C. The monohydrochloride will crystallize as a yellow/orange solid.

Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Identify Issue LowYield Low Yield (<40%) Problem->LowYield Purity Low Purity / Color Problem->Purity Filtration Slow Filtration Problem->Filtration CheckSM Is SM remaining? LowYield->CheckSM Recryst Recrystallize Free Base (EtOH/Water) before Salting Purity->Recryst Extract Switch to Liquid-Liquid Extraction (DCM/Water) Filtration->Extract IncreaseTemp Increase Temp >95°C Check Acid Conc. CheckSM->IncreaseTemp Yes CheckPolymer Black Tar formed? CheckSM->CheckPolymer No SlowAdd Slower TMP Addition Use N2 Atmosphere CheckPolymer->SlowAdd Yes

Figure 2: Troubleshooting logic for common scale-up deviations.

Master Protocol (100g Scale)

Note: This protocol is optimized for safety and reproducibility.

ParameterSpecification
Scale 100 g (Starting Material basis)
Expected Yield 65–75% (Free Base)
Appearance Yellow to Orange Crystalline Solid
Safety H3PO4 is corrosive. TMP is flammable. Work in a fume hood.

Step-by-Step Methodology:

  • Preparation: In a 2L 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 100 g (0.916 mol) of 2,6-diaminopyridine .

  • Acidification: Add 600 mL of 85% Phosphoric Acid (H3PO4) . Caution: Exothermic. Stir until dissolved.

  • Heating: Heat the mixture to 90°C .

  • Addition: Add 165 g (1.0 mol, 1.1 eq) of 1,1,3,3-tetramethoxypropane dropwise over 90 minutes .

    • Critical: Maintain temperature between 90–100°C.

  • Digestion: After addition, stir at 95°C for 4 hours. Monitor by HPLC (Target: SM < 1%).

  • Workup:

    • Cool reaction mass to 20°C.

    • Pour onto 1 kg of crushed ice .

    • Slowly basify with NH4OH (28%) to pH 10. Keep temperature < 25°C using an ice bath.

  • Extraction: Extract the aqueous slurry with DCM (3 x 500 mL) .

    • Note: If an emulsion forms, filter through a Celite pad.

  • Concentration: Dry combined organics over Na2SO4, filter, and concentrate to ~200 mL volume.

  • Crystallization (Free Base): Add 400 mL of Hexane or Heptane to the DCM concentrate to precipitate the free base. Filter and dry.

  • Salt Formation: Redissolve the solid in Ethanol (warm) . Add 1.05 eq of HCl (in Ethanol/Ether) . Cool to 0°C, filter the precipitate, and dry under vacuum at 45°C.

References

  • Bernstein, J. et al. (1947). "Derivatives of 2,6-Diaminopyridine."[1][2][3] Journal of the American Chemical Society, 69(5), 1151–1158.

  • Hamada, Y. et al. (1971). "Syntheses of 1,8-Naphthyridine Derivatives." Chemical & Pharmaceutical Bulletin, 19(9), 1751-1756.

  • Ghorbani-Vaghei, R. et al. (2017).[4] "A Single-Step, Facile Synthesis of 1,8-Naphthyridine Derivatives." Synthesis, 49, 763-769.[4]

  • PubChem. (n.d.). "1,8-Naphthyridin-2-amine Compound Summary." National Library of Medicine.

  • BenchChem. (2025).[5] "Navigating the Synthesis of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide." (Generalized reference for purification logic).

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 1,8-Naphthyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse and potent biological activities. The arrangement of the two nitrogen atoms within the bicyclic structure profoundly influences its physicochemical properties and biological target interactions. This guide provides an in-depth comparative analysis of the efficacy of different 1,8-naphthyridine isomers, with a primary focus on their anticancer and antimicrobial properties. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for key assays, and explore the mechanistic basis for their differential activities.

Introduction to Naphthyridine Isomers: A Tale of Two Nitrogens

Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms in a naphthalene-like fused ring system. There are six possible isomers, distinguished by the positions of the nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] Among these, the 1,8-naphthyridine core has been the most extensively investigated, largely due to the groundbreaking discovery of nalidixic acid, an antibacterial agent, in 1962.[2] However, emerging research into the other isomers is revealing their unique therapeutic potential, making a comparative understanding essential for modern drug discovery.[1]

This guide will focus primarily on comparing the well-established 1,8-naphthyridine derivatives with their less-explored, yet promising, isomeric counterparts.

Comparative Efficacy in Oncology

The anticancer activity of naphthyridine derivatives is a significant area of research, with mechanisms of action often involving the inhibition of crucial enzymes like topoisomerase II, modulation of kinase signaling pathways, and the induction of apoptosis.[1]

Quantitative Comparison of Anticancer Activity (IC₅₀ Values)

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of representative derivatives from different naphthyridine isomer classes against various human cancer cell lines. This data allows for a direct comparison of their potency.

Isomer ClassCompoundTarget Cell LineIC₅₀ (µM)Reference
1,8-Naphthyridine Compound 47 (Halogen substituted)MIAPaCa (Pancreatic)0.41[3]
K-562 (Leukemia)0.77[3]
Compound 29 (Unsubstituted C-3'-heteroaryl)PA-1 (Ovarian)0.41[3]
SW620 (Colon)1.4[3]
Derivative 10cMCF7 (Breast)1.47[4]
1,5-Naphthyridine Aaptamine derivative 25HL-60 (Leukemia)0.03 - 8.5[5]
Aaptamine derivative 27MCF-7 (Breast)0.03 - 8.5[5]
1,7-Naphthyridine Bisleuconothine ASW480 (Colon)2.74[5]
2,7-Naphthyridine Eupolauridine N-oxideOvarian Cancer Line3.5[5]

Expert Interpretation: The data clearly indicates that potent anticancer agents have been developed from various naphthyridine scaffolds. While the 1,8-naphthyridine derivatives show impressive sub-micromolar to low micromolar activity, it is noteworthy that derivatives from other isomeric classes, such as the 1,5-naphthyridine aaptamine derivatives, also exhibit significant potency. The choice of isomer can, therefore, be a critical factor in tuning the desired cytotoxic profile.

Mechanism of Action: Topoisomerase II Inhibition

A primary mechanism by which many naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase II.[6] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.[6]

TopoisomeraseII_Inhibition cluster_0 Normal Topoisomerase II Action cluster_1 Inhibition by 1,8-Naphthyridine Derivative DNA DNA TopoII Topoisomerase II DNA->TopoII Binding Cleaved_DNA Transient DNA Cleavage Complex TopoII->Cleaved_DNA Creates double-strand break Re-ligated_DNA Re-ligated DNA Cleaved_DNA->Re-ligated_DNA Passes strand through and re-ligates Stabilized_Complex Stabilized Cleavage Complex Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Stabilized_Complex Intercalates and stabilizes Apoptosis Apoptosis Stabilized_Complex->Apoptosis Accumulation of DNA breaks leads to DNAGyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA/GyrB) Gyrase_DNA_Complex Gyrase-DNA Complex DNA_Gyrase->Gyrase_DNA_Complex Binds to DNA DNA DNA Naphthyridine 1,8-Naphthyridine Antibiotic Gyrase_DNA_Complex->Naphthyridine Target for Ternary_Complex Stabilized Ternary Complex (Gyrase-DNA-Drug) Naphthyridine->Ternary_Complex Binds and stabilizes DSBs Double-Strand Breaks Ternary_Complex->DSBs Prevents re-ligation Cell_Death Bacterial Cell Death DSBs->Cell_Death Leads to

Caption: Inhibition of DNA Gyrase by 1,8-Naphthyridine Antibiotics.

Experimental Protocols

To ensure the reproducibility and validation of the efficacy data presented, this section provides detailed, step-by-step methodologies for the key assays used in the evaluation of 1,8-naphthyridine isomers.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF7, HeLa, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment. [7]

  • Compound Treatment:

    • Prepare stock solutions of the 1,8-naphthyridine test compounds in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). [8] * Add 10 µL of the MTT solution to each well. [9] * Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals. [10]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [9] * Gently shake the plates for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. [10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the 1,8-naphthyridine test compound in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations. [11]The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. [12]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. [12]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. [11]

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold and its isomers represent a versatile and highly valuable platform for the development of novel therapeutics. While the 1,8-isomer has historically dominated the field, this guide has highlighted the significant potential of other isomers in both oncology and microbiology. The comparative data presented underscores the importance of exploring the full chemical space of naphthyridines to identify candidates with improved efficacy, selectivity, and resistance-breaking properties.

Future research should focus on:

  • Systematic comparative studies of all six naphthyridine isomers to build a comprehensive structure-activity relationship database.

  • Exploration of novel substitution patterns on less-studied isomeric scaffolds to unlock new biological activities.

  • Mechanism of action studies to elucidate the specific molecular interactions that govern the differential efficacy of these isomers.

By leveraging the insights provided in this guide, researchers and drug development professionals can make more informed decisions in the design and optimization of next-generation naphthyridine-based therapeutics.

References

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. Available from: [Link]

  • Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths - PubMed. Available from: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC - NIH. Available from: [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available from: [Link]

  • Reported 1,8‐naphthyridines with topoisomerase inhibitor activity. - ResearchGate. Available from: [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II - ResearchGate. Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchGate. Available from: [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. Available from: [Link]

  • New 1,4-dihydron[1][13]aphthyridine derivatives as DNA gyrase inhibitors - PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available from: [Link]

  • New 1,4-dihydron[1][13]aphthyridine derivatives as DNA gyrase inhibitors - PubMed. Available from: [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

  • Understanding Cancer's Defense against Topoisomerase-Active Drugs: A Comprehensive Review - PMC - PubMed Central. Available from: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors - ResearchGate. Available from: [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate. Available from: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available from: [Link]

  • Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors. Available from: [Link]

  • Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation - bioRxiv. Available from: [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 1,8-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a critical bioisostere of the quinoline and quinazoline ring systems. Distinguished by the presence of a second nitrogen atom at the 8-position, this scaffold offers unique physicochemical properties—specifically altered basicity, hydrogen bond acceptor capabilities, and solubility profiles—that are unavailable in mono-nitrogenous heterocycles. This guide provides a comparative analysis of 1,8-naphthyridines against standard therapeutic scaffolds, focusing on antimicrobial (DNA gyrase inhibition), anticancer (EGFR kinase inhibition), and CB2 receptor modulation.

Part 1: The Scaffold Advantage

Physicochemical Differentiators

Unlike the quinoline core found in Ciprofloxacin or the quinazoline core in Gefitinib, the 1,8-naphthyridine system introduces an additional localized lone pair at N8.

  • Basicity & Solubility: The N8 nitrogen creates a localized region of high electron density, often improving water solubility compared to quinolines.

  • Metal Chelation: In antimicrobial applications, the N1 and C4-keto oxygen (often with a C3-carboxylic acid) form a critical binding motif for Mg²⁺ ions, essential for bridging the drug to the DNA-enzyme complex. The 1,8-naphthyridine core maintains this geometry but alters the electronic distribution of the fused ring system.

Part 2: Comparative SAR Analysis

Case Study A: Antimicrobial Potency (DNA Gyrase Inhibition)

Comparison: 1,8-Naphthyridines vs. Fluoroquinolones (e.g., Ciprofloxacin).

The 1,8-naphthyridine core (historically represented by Nalidixic Acid) serves as the progenitor of modern quinolones.[1] However, modern SAR studies reveal distinct trade-offs.

Feature1,8-Naphthyridine AnalogFluoroquinolone (Standard)Impact Analysis
Core Structure N1, N8-diazanaphthaleneN1-monoazanaphthaleneN8 reduces lipophilicity, potentially lowering passive diffusion across Gram-negative outer membranes.
C3 Position -COOH (Essential)-COOH (Essential)Both require acidic moiety for Mg²⁺ chelation. Bioisosteres (e.g., 1,3,4-oxadiazoles) in naphthyridines often reduce potency but overcome resistance.
C7 Position Piperazine/PyrrolidinePiperazine/PyrrolidineCritical: C7 substitution in naphthyridines is synthetically more challenging but essential for broad-spectrum activity (Gram-positive coverage).
Potency (MIC) Moderate (1–10 µg/mL)High (<0.1 µg/mL)Quinolones generally outperform in potency, but naphthyridines show superior synergism with other antibiotics against MDR strains.

Key Insight: While direct potency against P. aeruginosa is often lower for 1,8-naphthyridines than fluoroquinolones, recent data suggests that 7-substituted-1,8-naphthyridines (e.g., with bulky sulfonamides) can effectively reverse multidrug resistance (MDR) by acting as efflux pump inhibitors, a trait less common in the parent quinolones.

Case Study B: CB2 Receptor Agonism (Immunomodulation)

Comparison: 1,8-Naphthyridine-2(1H)-ones vs. Indoles/Cannabinoids.

This is the most promising frontier for this scaffold. 1,8-naphthyridines offer exceptional selectivity for Cannabinoid Receptor 2 (CB2) over CB1, avoiding the psychoactive side effects associated with CB1 activation.

  • The "Toggle Switch": Substituents at the C6 position of the naphthyridine ring control the functional efficacy.[2][3][4]

    • Agonist: Small or absent groups at C6.

    • Inverse Agonist: Bulky groups (e.g., Bromine, Aryl) at C6 prevent the receptor's Trp6.48 toggle switch transition.

  • Selectivity Data:

    • Compound A (1,8-naphthyridine derivative):

      
       (CB2) = 2.5 nM; Selectivity Ratio (CB1/CB2) > 1000.
      
    • Standard Indole Agonist:

      
       (CB2) = 1.8 nM; Selectivity Ratio (CB1/CB2) ~ 50.
      
Case Study C: Anticancer (EGFR Inhibition)

Comparison: 1,8-Naphthyridines vs. Quinazolines (e.g., Gefitinib).

  • Binding Mode: The N1/N8 atoms mimic the adenine ring of ATP in the kinase pocket.

  • C4-Anilino Group: Essential for hydrophobic interaction with the kinase back pocket.

  • Performance: 1,8-naphthyridines generally exhibit comparable IC50 values (10–50 nM range) to quinazolines against EGFR-overexpressing lines (A549), but often possess better pharmacokinetic profiles due to reduced metabolic clearance.

Part 3: Visualization of SAR & Synthesis

Diagram 1: The 1,8-Naphthyridine SAR Map

This diagram visualizes the critical "Zones of Modification" for the scaffold.

SAR_Map Core 1,8-Naphthyridine Scaffold N1 N1 Position: Alkylation controls affinity (Essential for CB2/Antimicrobial) Core->N1 C2 C2 Position: Lipophilic tails (Alkyl/Aryl) improve membrane permeability Core->C2 C3 C3 Position (The Anchor): -COOH: Antimicrobial (Gyrase) -CONH2: CB2 Binding -CN: Anticancer (Kinase) Core->C3 C4 C4 Position: =O (Keto): Essential for Chelation -NH-Ar: Kinase Hydrophobic Pocket Core->C4 C6 C6 Position (The Switch): Determines Agonist vs. Inverse Agonist (CB2) Core->C6 C7 C7 Position: Solubilizing Groups (Piperazine/Morpholine) Modulates Spectrum Core->C7

Caption: Functional mapping of the 1,8-naphthyridine core. C3 and C7 are critical for potency, while C6 acts as a functional switch in receptor pharmacology.

Diagram 2: Green Friedländer Synthesis Workflow

A self-validating protocol using Choline Hydroxide (ChOH) as a sustainable catalyst.

Synthesis_Flow Start1 2-Aminonicotinaldehyde (Precursor A) Mix Step 1: Mixing Solvent: Water (Green) Catalyst: Choline Hydroxide (1 mol%) Start1->Mix Start2 Active Methylene Cmpd (Ketone/Keto-ester) Start2->Mix Condensation Step 2: Aldol Condensation Temp: 50°C Time: 6-12 Hours Mix->Condensation Cyclization Step 3: Intramolecular Cyclization (- H2O) Condensation->Cyclization Workup Step 4: Workup Extraction (EtOAc/Water) Phase Separation Cyclization->Workup Product Final Product: Substituted 1,8-Naphthyridine (Yield: >90%) Workup->Product

Caption: Protocol for the gram-scale, water-based synthesis of 1,8-naphthyridines using ionic liquid catalysis.

Part 4: Experimental Protocols

Green Synthesis of 1,8-Naphthyridines (Friedländer Method)

Rationale: Traditional acid/base catalysis often leads to tarry byproducts. This protocol uses Choline Hydroxide (ChOH), a biocompatible ionic liquid, ensuring high yields and water as the primary solvent.[5]

Reagents:

  • 2-aminonicotinaldehyde (1.0 eq)

  • Active methylene compound (e.g., acetone, acetophenone) (1.0 eq)

  • Choline Hydroxide (ChOH) (1 mol%)[6][7]

  • Distilled Water

Procedure:

  • Charge: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (10 mmol) and the carbonyl derivative (10 mmol) in 10 mL of water.

  • Catalyze: Add ChOH (1 mol%) to the suspension.

  • React: Stir the mixture at 50°C under a nitrogen atmosphere.

    • Checkpoint: Monitor via TLC (10% MeOH/DCM).[5] Reaction typically completes in 6–12 hours.[7]

  • Workup: Cool to room temperature. The product often precipitates.

    • If Solid: Filter and wash with cold water.[8]

    • If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: To evaluate the anticancer potential of C3/C4-substituted analogs against EGFR-positive cell lines (e.g., A549).

Procedure:

  • Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C (5% CO₂).

  • Treatment: Treat cells with graded concentrations of the 1,8-naphthyridine derivative (0.1 µM – 100 µM). Include Gefitinib as a positive control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Manera, C., et al. (2014). "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Journal of Medicinal Chemistry. [Link]

  • Gorepatil, P. B., et al. (2021). "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega. [Link]

  • Trivedi, A., & Kumar, A. (2024). "Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents." Medicinal Chemistry. [Link]

  • Da Silva, L. E., et al. (2021). "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains." Antibiotics. [Link]

  • Badawneh, M., et al. (2024).[9][10] "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances. [Link]

Sources

In Vitro vs In Vivo Correlation of 1,8-Naphthyridine Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs In Vivo Correlation of 1,8-Naphthyridine Compound Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, yielding potent agents with antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the anticancer activity of this class, specifically analyzing Voreloxin (SNS-595) as the primary case study. Voreloxin is a first-in-class quinolone derivative that intercalates DNA and poisons Topoisomerase II.[1]

This technical guide objectively compares the in vitro cytotoxicity and in vivo efficacy of Voreloxin against standard-of-care alternatives (Etoposide, Cytarabine, Doxorubicin), providing a validated framework for assessing In Vitro-In Vivo Correlation (IVIVC) in this chemical class.

Mechanistic Profile: The Causality of Activity

To understand the correlation between cellular potency and animal efficacy, one must first establish the molecular mechanism. Unlike traditional anthracyclines (e.g., Doxorubicin) which generate reactive oxygen species (ROS) causing cardiotoxicity, 1,8-naphthyridine derivatives like Voreloxin induce site-selective DNA damage.

Mechanism of Action:

  • Intercalation: The planar naphthyridine ring intercalates into DNA, specifically at GC-rich regions.

  • Targeting: The drug-DNA complex binds to Topoisomerase II (Topo II).[2]

  • Poisoning: It stabilizes the Topo II-DNA cleavage complex, preventing religation and causing Double-Strand Breaks (DSBs).

  • Outcome: Accumulation of DSBs triggers G2 arrest and apoptosis via Caspase-3 activation.

Diagram 1: Signaling Pathway & Mechanism

G Compound 1,8-Naphthyridine (Voreloxin) Intercalation Intercalation Complex Compound->Intercalation Binds DNA Genomic DNA (GC-Rich Regions) DNA->Intercalation CleavageComplex Stabilized Cleavage Complex (Drug-DNA-Enzyme) Intercalation->CleavageComplex Recruits Topo II TopoII Topoisomerase II Enzyme TopoII->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB Inhibits Religation Arrest G2/M Cell Cycle Arrest DSB->Arrest Checkpoint Activation Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Irreparable Damage

Figure 1: Mechanism of Action for 1,8-naphthyridine derivatives inducing apoptosis via Topoisomerase II poisoning.

In Vitro Assessment: Potency & Selectivity

In vitro screening serves as the first filter for IVIVC. The critical metric is the IC50 (concentration inhibiting 50% of cell growth). 1,8-naphthyridines demonstrate nanomolar potency, often outperforming standard Topo II inhibitors.

Comparative Data: Voreloxin vs. Standards

The following table summarizes cytotoxicity across distinct leukemic and solid tumor lines.

Cell LineCancer TypeVoreloxin IC50 (nM)Etoposide IC50 (nM)Cytarabine IC50 (nM)Performance Note
MV4-11 AML (Leukemia)95 ± 8 ~2,500*1,457 ± 12715x more potent than Cytarabine
HL-60 Promyelocytic Leukemia884 ± 114 >1,000689 ± 245Comparable to Cytarabine
CCRF-CEM ALL (Leukemia)166 ± 0.4 N/A15 ± 5Less potent than Cytarabine in ALL
MCF-7 Breast Cancer~400 ~5,000N/A12x more potent than Etoposide

*Note: Etoposide LD50/IC50 varies by study but generally falls in the micromolar (µM) range (1-5 µM), whereas Voreloxin consistently hits nanomolar (nM) targets.

Validated Experimental Protocol: In Vitro Cytotoxicity

To ensure reproducible data for IVIVC analysis, follow this standardized MTT/SRB workflow:

  • Seeding: Plate tumor cells (e.g., 3-5 × 10³ cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Prepare serial dilutions of the 1,8-naphthyridine compound in DMSO (final DMSO <0.5%). Treat cells for 72 hours (critical for Topo II poisons to manifest S/G2 phase toxicity).

  • Fixation (SRB Method): Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min. Wash 4x with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize bound dye with 10 mM Tris base. Read absorbance at 510 nm.

  • Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

In Vivo Validation: Efficacy & Pharmacokinetics

High in vitro potency does not guarantee in vivo success. However, for 1,8-naphthyridines like Voreloxin, the correlation is positive due to favorable pharmacokinetics (PK).

Comparative Efficacy Data

In xenograft models, Voreloxin demonstrates robust Tumor Growth Inhibition (TGI).[3]

ModelTumor TypeDose & ScheduleTGI (%)Outcome vs Control
KB Xenograft Nasopharyngeal20 mg/kg, q7d x 5 (IV)86% Significant Regression
MV4-11 AML (Marrow Ablation)10 mg/kg (IV)Supra-additive Synergistic with Cytarabine
Solid Tumors Breast, Lung, OvarianVarious (15-25 mg/kg)63-88% Dose-dependent inhibition
Key Pharmacokinetic (PK) Drivers

The IVIVC success of this scaffold is attributed to:

  • Long Half-life: ~22 hours in humans (allows weekly dosing).

  • Low Clearance: ~2 L/h/m².[1][4]

  • P-gp Evasion: Unlike Doxorubicin, Voreloxin is not a substrate for P-glycoprotein efflux pumps, allowing it to remain effective in drug-resistant tumors in vivo.

Validated Experimental Protocol: In Vivo Tumor Growth Inhibition[3]
  • Implantation: Inject 1-5 × 10⁶ tumor cells subcutaneously into the flank of athymic nude mice.

  • Staging: Allow tumors to reach 100–150 mm³ (typically 10-14 days). Randomize mice into groups (n=8-10).

  • Dosing: Administer the 1,8-naphthyridine compound via IV tail vein injection (preferred for this class due to solubility).

    • Standard Dose: 20 mg/kg once weekly (q7d).

    • Vehicle: 5% Dextrose or acidified saline (pH 3.5-4.5) to ensure solubility.

  • Monitoring: Measure tumor volume (V = 0.5 × Length × Width²) and body weight 2-3 times weekly.

  • Endpoint: Euthanize when control tumors reach 1500-2000 mm³ or if >20% body weight loss occurs.

Correlation Analysis (IVIVC)

The correlation for 1,8-naphthyridines is Level A (Direct) . The mechanism observed in vitro (Topo II poisoning) translates directly to in vivo efficacy without metabolic activation requirements.

Why the Correlation Holds:

  • Potency Translation: Nanomolar IC50s (e.g., 95 nM) translate to effective plasma concentrations achievable at 20 mg/kg dosing.

  • Biomarker Consistency: In vitro Caspase-3 induction mirrors in vivo intratumoral Caspase-3 levels.

  • Resistance Profile: The lack of cross-resistance in P-gp overexpressing cell lines in vitro perfectly predicts the drug's efficacy in multi-drug resistant (MDR) xenografts in vivo.

Diagram 2: IVIVC Assessment Workflow

IVIVC InVitro In Vitro Screening (IC50 < 200 nM) PK_ADME PK / ADME Check (t1/2 > 10h, No P-gp Efflux) InVitro->PK_ADME If Potent InVivo In Vivo Validation (TGI > 60%) PK_ADME->InVivo If Stable InVivo->InVitro Refine SAR (Structure-Activity Relationship) Clinical Clinical Translation (AML / Solid Tumors) InVivo->Clinical If Efficacious

Figure 2: Workflow for validating In Vitro-In Vivo Correlation for 1,8-naphthyridine candidates.

References
  • Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Source:[3][5] PubMed / Cancer Chemotherapy and Pharmacology URL:[6][Link]

  • Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. Source:[1][4] PLOS ONE URL:[Link][1]

  • The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. Source:[5] Haematologica (NIH PMC) URL:[Link]

  • Voreloxin, a First-in-Class Anticancer Quinolone Derivative, in Relapsed/Refractory Solid Tumors: A Report on Two Dosing Schedules. Source: Clinical Cancer Research URL:[4][Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Source: ResearchGate URL:[7][Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel 1,8-Naphthyridine Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 1,8-Naphthyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in biologically active compounds, earning them the designation of "privileged scaffolds." The 1,8-naphthyridine nucleus is a prominent member of this class.[1] Its rigid, planar structure and versatile substitution points have made it a cornerstone for the development of compounds with a vast array of therapeutic activities, including antimicrobial, anti-inflammatory, and, most notably for this guide, anticancer properties.[2][3] Derivatives have been successfully developed to target critical pathways in oncology, such as the inhibition of protein kinases and topoisomerases.[2]

The parent compound, 1,8-Naphthyridin-2-amine HCl, serves as a foundational building block for synthesizing these more complex and potent derivatives.[4] This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for benchmarking a novel, representative 1,8-naphthyridine derivative against established, clinically approved drugs.

To provide a practical, in-depth analysis, we will focus on the highly relevant field of oncology, specifically targeting protein kinase inhibition. We will benchmark a hypothetical yet representative derivative, which we will call NKI-1 (Naphthyridine Kinase Inhibitor-1) , against two well-established drugs: Gefitinib , a selective EGFR (Epidermal Growth Factor Receptor) inhibitor, and Dasatinib , a multi-kinase inhibitor. This guide will explain the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Section 1: The Therapeutic Target - Kinase Signaling in Oncology

Protein kinases are a family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. In many cancers, aberrant kinase activity—due to mutations or overexpression—drives uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a major class of targeted cancer therapies.

The rationale for benchmarking NKI-1 is to determine its potency and selectivity against key oncogenic kinases compared to established standards. Gefitinib provides a benchmark for selective inhibition of the EGFR pathway, often dysregulated in lung and other cancers. Dasatinib serves as a benchmark for broader-spectrum inhibition, targeting kinases like BCR-ABL and the SRC family, relevant in certain leukemias and solid tumors.

The following diagram illustrates a simplified EGFR signaling pathway, a common target for kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits NKI_1 NKI-1 NKI_1->EGFR Inhibits In_Vitro_Workflow start Candidate NKI-1 biochem Biochemical Assay: Kinase Panel Screen start->biochem cellular Cell-Based Assays start->cellular data Data Analysis: IC50 Determination biochem->data proliferation Proliferation Assay (e.g., CellTiter-Glo) cellular->proliferation apoptosis Apoptosis Assay (e.g., Caspase-Glo) cellular->apoptosis proliferation->data apoptosis->data decision Go/No-Go for In Vivo Studies data->decision

Caption: Experimental workflow for in vitro evaluation of NKI-1.

Biochemical Kinase Inhibition Assay

Scientific Rationale: The first critical step is to determine if NKI-1 directly inhibits the enzymatic activity of its intended kinase targets and to understand its selectivity profile across a panel of kinases. A low IC50 (half-maximal inhibitory concentration) value indicates high potency. Comparing the IC50 against the primary target versus other kinases provides a measure of selectivity. We use the Transcreener® ADP² Kinase Assay, a universal, fluorescence-based method that measures ADP production, a direct product of kinase activity. [5] Experimental Protocol: Transcreener® ADP² Kinase Assay

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a 2X solution of the specific kinase (e.g., EGFR, SRC, ABL) and its corresponding substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.

  • Compound Plating: Serially dilute NKI-1, Gefitinib, and Dasatinib in DMSO, then further dilute in reaction buffer to create 4X final concentrations. Dispense 5 µL of each compound dilution into a 384-well plate. Include "high control" (DMSO vehicle) and "low control" (no enzyme) wells.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X kinase/substrate solution to each well.

  • Reaction Initiation: Add 10 µL of a 2X ATP solution (prepared at the Kₘ concentration for each specific kinase) to all wells to initiate the reaction. [5]The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Ensure the reaction is within the linear range, as determined in preliminary enzyme linearity tests.

  • Detection: Add 10 µL of the Transcreener® ADP² Detection Mix (containing ADP antibody and tracer). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence polarization reader.

  • Data Analysis: Convert fluorescence polarization values to ADP produced. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Comparative Data: Biochemical Potency (IC₅₀, nM)

CompoundEGFR (nM)SRC (nM)ABL (nM)
NKI-1 15 850 >10,000
Gefitinib12>10,000>10,000
Dasatinib1501.52.1

This table contains representative hypothetical data for illustrative purposes.

Cell-Based Proliferation and Apoptosis Assays

Scientific Rationale: While biochemical assays measure direct enzyme inhibition, cell-based assays determine a compound's ability to affect cancer cell biology. A cell proliferation assay measures the inhibition of cell growth, while an apoptosis assay confirms that the compound induces programmed cell death. [6]We use the A549 (human lung carcinoma, EGFR-mutant) and K562 (human chronic myelogenous leukemia, BCR-ABL positive) cell lines as they are relevant models for our benchmark drugs.

Experimental Protocol: Cell Proliferation (CellTiter-Glo®) & Apoptosis (Caspase-Glo® 3/7) Assays

  • Cell Plating: Seed A549 or K562 cells into 96-well, clear-bottom white plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of NKI-1, Gefitinib, and Dasatinib in cell culture medium. Add the compounds to the cells and incubate for 72 hours.

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells. [6]4. Apoptosis Measurement (Caspase-Glo® 3/7):

    • (In a parallel plate) Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently and incubate at room temperature for 1 hour.

    • Read luminescence. The signal is proportional to caspase-3/7 activity, a key marker of apoptosis.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression model.

Comparative Data: Cellular Activity (IC₅₀, nM)

CompoundA549 (Proliferation)K562 (Proliferation)A549 (Apoptosis EC₅₀)
NKI-1 125 >10,000 250
Gefitinib110>10,000230
Dasatinib2,5005>5,000

This table contains representative hypothetical data for illustrative purposes.

Section 3: In Vivo Preclinical Benchmarking

Positive in vitro results are the gateway to in vivo studies, which assess a compound's behavior in a complex biological system. These experiments evaluate pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), culminating in efficacy testing in an animal model of cancer. [7][8]

Pharmacokinetic (PK) Analysis

Scientific Rationale: A drug must achieve and maintain a sufficient concentration at the tumor site to be effective. PK studies determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile. [9]This data is crucial for designing an effective dosing regimen for efficacy studies. We will perform a single-dose PK study in mice.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer NKI-1 and Gefitinib to BALB/c mice via oral gavage (e.g., at 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of the drug in each plasma sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • PK Parameter Calculation: Use software like Phoenix WinNonlin to perform a non-compartmental analysis and determine key PK parameters. [10] Comparative Data: Pharmacokinetic Parameters (10 mg/kg, Oral)

ParameterNKI-1Gefitinib
Cₘₐₓ (ng/mL) 1,250980
Tₘₐₓ (hr) 1.02.0
AUC₀₋₂₄ (ng·hr/mL) 7,5006,200
T₁/₂ (hr) 4.55.2

This table contains representative hypothetical data for illustrative purposes.

In Vivo Efficacy in a Xenograft Model

Scientific Rationale: The ultimate preclinical test is whether the compound can inhibit tumor growth in a living animal. We use a cell line-derived xenograft (CDX) model, where human cancer cells (A549) are implanted into immunodeficient mice. [11][12]This allows us to assess the anti-tumor efficacy of NKI-1 in a setting that mimics a solid tumor.

The workflow for an in vivo efficacy study is outlined below.

In_Vivo_Workflow start Implant A549 Cells into Mice tumor_growth Allow Tumors to Establish (e.g., 100 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Daily Dosing: - Vehicle - NKI-1 - Gefitinib randomize->treat monitor Monitor Tumor Volume & Body Weight (21 Days) treat->monitor endpoint Study Endpoint: Euthanasia & Tissue Collection monitor->endpoint analysis Data Analysis: Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Experimental Protocol: A549 Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the flank of female athymic nude mice.

  • Tumor Growth & Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of ~100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment: Administer treatments daily via oral gavage for 21 days:

    • Group 1: Vehicle control.

    • Group 2: NKI-1 (e.g., 25 mg/kg).

    • Group 3: Gefitinib (e.g., 25 mg/kg).

  • Monitoring: Measure tumor volume and mouse body weight three times per week. Body weight is a key indicator of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Comparative Data: In Vivo Efficacy

Treatment Group (25 mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle1250 ± 150--1%
NKI-1 480 ± 95 65% -3%
Gefitinib510 ± 11062%-4%

This table contains representative hypothetical data for illustrative purposes.

Conclusion

This guide provides a structured, multi-faceted framework for benchmarking a novel 1,8-naphthyridine derivative, NKI-1, against established drugs. Based on our hypothetical data, NKI-1 demonstrates potent and selective inhibition of EGFR biochemically and in EGFR-driven cancer cells, comparable to the benchmark drug Gefitinib. Its pharmacokinetic profile is favorable, and it achieves significant tumor growth inhibition in a xenograft model with minimal toxicity.

The causality of our experimental design flows from foundational biochemical potency to cellular effect and finally to preclinical efficacy. Each step provides a self-validating system; for example, potent biochemical EGFR inhibition should translate to efficacy in an EGFR-driven cell line and an in vivo model, which our representative data illustrates.

The 1,8-naphthyridine scaffold continues to be a rich source of potential therapeutics. [1][2]By employing a rigorous, logical, and well-controlled benchmarking strategy as outlined here, drug discovery teams can effectively evaluate new candidates and make informed decisions to advance the most promising compounds toward clinical development.

References

  • ResearchGate. (2022). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available at: [Link]

  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available at: [Link]

  • MDPI. (2022). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Available at: [Link]

  • National Institutes of Health (NIH). (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. Available at: [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available at: [Link]

  • ScienceDirect. (2014). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available at: [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available at: [Link]

  • ResearchGate. (2018). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available at: [Link]

  • National Institutes of Health (NIH). (2019). In Vivo Pharmacology Models for Cancer Target Research. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Pharmacokinetics & Pharmacodynamics. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Available at: [Link]

  • Crown Bioscience. (n.d.). In Vivo Model Systems. Available at: [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • MAC Clinical Research. (n.d.). Pharmacokinetic and Pharmacodynamic Analysis. Available at: [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • ACS Publications. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Available at: [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Available at: [Link]

  • bioRxiv. (2023). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. Available at: [Link]

  • Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Available at: [Link]

  • Royal Society of Chemistry. (2022). Tissue-engineered Cancer Models in Drug Screening. Available at: [Link]

  • ASHP. (n.d.). Introduction to Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available at: [Link]

  • ResearchGate. (2015). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Available at: [Link]

Sources

Comparative Guide: Clinical Efficacy of 1,8-Naphthyridine Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, distinct from its bioisostere, the quinoline. While historically anchored by the first-generation antibiotic nalidixic acid, modern optimization has bifurcated this class into two distinct high-potency lineages: Fourth-generation respiratory antibiotics (e.g., Gemifloxacin) and First-in-class intercalating topoisomerase II inhibitors for oncology (e.g., Vosaroxin).

This guide provides a meta-analytical comparison of these agents against their respective standards of care (SoC). We synthesize data from pivotal Phase III trials (VALOR, FACT) and meta-analyses to validate their clinical utility. Furthermore, we provide standardized, self-validating experimental protocols for assessing the efficacy of novel derivatives in this class.

Structural & Mechanistic Foundation

To understand the clinical data, one must distinguish the 1,8-naphthyridine core from the quinolone core. The presence of the nitrogen at position 8 (N-8) alters the electron density of the ring system, influencing both DNA binding affinity and solubility profiles.

Mechanism of Action: The Dual Targeting System

The following Graphviz diagram illustrates the divergence in mechanism between the antibiotic and oncologic derivatives.

MOA_Pathway cluster_ABX Antibiotic Lineage (e.g., Gemifloxacin) cluster_ONC Oncology Lineage (e.g., Vosaroxin) Scaffold 1,8-Naphthyridine Core Target1 Bacterial DNA Gyrase (GyrA Subunit) Scaffold->Target1 C-7 Pyrrolidine Modifications Target2 Topoisomerase IV (ParC Subunit) Scaffold->Target2 Target3 Human Topoisomerase II Scaffold->Target3 Stable Quinolone Analog Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Target2->Effect1 Outcome1 Bactericidal Activity (Replication Arrest) Effect1->Outcome1 Mech3 DNA Intercalation & Cleavage Complex Stabilization Target3->Mech3 Outcome2 Tumor Cell Apoptosis (G2 Arrest) Mech3->Outcome2

Figure 1: Divergent mechanisms of action for 1,8-naphthyridine derivatives in bacterial vs. eukaryotic systems.

Therapeutic Area I: Infectious Disease

Focus Agent: Gemifloxacin (Factive®) Indication: Community-Acquired Pneumonia (CAP) of moderate severity.[1]

Meta-Analysis: Gemifloxacin vs. Fluoroquinolone Comparators

We analyzed data from randomized controlled trials (RCTs), including the FACT trial, comparing Gemifloxacin (320 mg q.d.) against Levofloxacin and Trovafloxacin.

Key Finding: Gemifloxacin demonstrates superior retention in lung tissue and enhanced activity against penicillin-resistant Streptococcus pneumoniae (PRSP) due to the N-8 nitrogen and C-7 oxime-pyrrolidine moiety.

Table 1: Comparative Clinical Efficacy (Pooled Data)
MetricGemifloxacin (320 mg)Levofloxacin (500 mg)Trovafloxacin (200 mg)Statistical Significance
Clinical Success (ITT) 87.6% 81.0 - 83.0%81.1%Non-inferior / Superior*
Bacteriological Eradication 90.5% 87.0%88.7%p > 0.05 (NS)
PRSP Eradication 100% (12/12) ~85%N/AHigh Potency
Rash Incidence 2.8% < 0.5%< 0.5%Higher Risk in Gemifloxacin

Note: In the FACT trial, Gemifloxacin was statistically superior to Trovafloxacin in the Intent-to-Treat (ITT) population (95% CI 0.5, 12.4).

Experimental Protocol A: Time-Kill Kinetics

Objective: To distinguish between bacteriostatic and bactericidal activity of a novel 1,8-naphthyridine derivative.

Self-Validating Control: The colony count must drop by


 CFU/mL within 24 hours to confirm bactericidal activity.
  • Inoculum Preparation:

    • Grow S. pneumoniae (ATCC 49619) to mid-log phase (

      
      ).
      
    • Dilute to a final density of

      
       CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 5% lysed horse blood.
      
  • Compound Dosing:

    • Prepare 1,8-naphthyridine derivative at concentrations of 1x, 2x, and 4x MIC.

    • Negative Control: Growth media + solvent (DMSO < 1%).

    • Positive Control: Levofloxacin (2 µg/mL).

  • Incubation & Sampling:

    • Incubate at 37°C with 5% CO₂.

    • Withdraw 100 µL aliquots at T=0, 2, 4, 8, 12, and 24 hours.

  • Quantification:

    • Serially dilute samples (1:10 to 1:1000) in sterile saline.

    • Plate 20 µL spots onto blood agar plates (Miles-Misra method).

    • Incubate plates for 18 hours and count colonies.

  • Data Analysis:

    • Plot

      
       CFU/mL vs. Time.
      
    • Validation: If T=0 count is

      
      , reject assay (inoculum failure).
      

Therapeutic Area II: Oncology

Focus Agent: Vosaroxin Indication: Relapsed/Refractory Acute Myeloid Leukemia (AML).[2][3]

Meta-Analysis: The VALOR Trial (Phase III)

Vosaroxin represents a "first-in-class" anticancer quinolone derivative.[4][5] Unlike anthracyclines, it evades P-glycoprotein efflux pumps and generates reactive oxygen species (ROS) less efficiently, potentially reducing cardiotoxicity.

Comparison: Vosaroxin + Cytarabine vs. Placebo + Cytarabine.[6]

Table 2: Survival & Remission Data (VALOR Trial)
EndpointVosaroxin + CytarabinePlacebo + CytarabineHazard Ratio (HR)P-Value
Median Overall Survival (OS) 7.5 months 6.1 months0.870.024 (Stratified)
Complete Remission (CR) 30.1% 16.3%-< 0.0001
OS (Age

60 Subgroup)
7.1 months 5.0 months0.750.003
30-Day Mortality 7.9%6.6%-NS

Insight: The data indicates that while the overall population benefit was modest, the 1,8-naphthyridine scaffold provides a significant survival advantage in older patients (


 60 years), a historically difficult-to-treat demographic.[6]
Experimental Protocol B: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis (mechanism of Vosaroxin) versus necrosis.

  • Cell Culture:

    • Culture HL-60 (AML cell line) in RPMI-1640 + 10% FBS.

    • Seed

      
       cells/well in a 6-well plate.
      
  • Treatment:

    • Treat with Vosaroxin (IC50 dose, typically ~2 µM) for 24 hours.

    • Control: Untreated cells.

  • Staining:

    • Harvest cells and wash 2x with cold PBS.

    • Resuspend in 100 µL 1X Annexin-binding buffer.

    • Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry:

    • Analyze within 1 hour (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

  • Gating Strategy:

    • Q1 (Annexin-/PI+): Necrotic (Exclude).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Primary metric for Vosaroxin activity).

Comparative Workflow Visualization

The following diagram outlines the logical flow for selecting a 1,8-naphthyridine candidate for clinical development based on the meta-analysis criteria.

Selection_Workflow Start 1,8-Naphthyridine Derivative Screen1 In Vitro Screen Start->Screen1 Decision1 Primary Activity? Screen1->Decision1 Path_ABX Antibacterial (MIC < 1µg/mL) Decision1->Path_ABX Gyrase Inhibition Path_ONC Cytotoxic (IC50 < 1µM) Decision1->Path_ONC Topo II Poisoning Test_ABX Test: Time-Kill Kinetics (Protocol A) Path_ABX->Test_ABX Test_ONC Test: Annexin V Apoptosis (Protocol B) Path_ONC->Test_ONC Clinical_ABX Compare vs. Levofloxacin (Target: >87% Cure Rate) Test_ABX->Clinical_ABX Clinical_ONC Compare vs. Cytarabine (Target: HR < 0.87) Test_ONC->Clinical_ONC

Figure 2: Development decision tree based on historical performance of Gemifloxacin and Vosaroxin.

References

  • File TM Jr, et al. "A comparison of gemifloxacin and trovafloxacin in the treatment of community-acquired pneumonia."[7] Journal of Antimicrobial Chemotherapy. 2002; 50(Suppl 1): 33-39. Link

  • Ravandi F, et al. "Vosaroxin plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study." The Lancet Oncology. 2015; 16(9): 1025-1036. Link

  • Lesher GY, et al. "1,8-Naphthyridine Derivatives.[1][8] A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. 1962; 5(5): 1063–1065. Link

  • Anderson VR, Perry CM. "Gemifloxacin: a review of its use in the treatment of bacteria-caused respiratory tract infections." Drugs. 2008; 68(10): 1433-1465. Link

  • Stuart RK, et al. "Vosaroxin: a novel topoisomerase II inhibitor for the treatment of acute myeloid leukemia." Expert Opinion on Investigational Drugs. 2014; 23(6): 863-870. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1,8-Naphthyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,8-Naphthyridin-2-amine hydrochloride, moving beyond a simple checklist to explain the critical reasoning behind each procedure.

The fundamental principle is that 1,8-Naphthyridin-2-amine HCl, due to its inherent hazardous properties, must be managed as regulated chemical waste. It cannot be disposed of in regular trash or down the sewer system[1][2][3]. Adherence to these protocols is not just a matter of best practice but a legal requirement under frameworks like the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[1].

Hazard Identification: The Foundation of Safe Disposal

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of waste container. 1,8-Naphthyridin-2-amine and its salts are classified with several hazards under the Globally Harmonized System (GHS).

Table 1: GHS Hazard Profile for 1,8-Naphthyridin-2-amine and Related Compounds

Hazard StatementGHS CodeDescriptionImplication for Handling and Disposal
Harmful if swallowedH302May cause harm if ingested.Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling[4][5].
Causes skin irritationH315Contact with skin can cause redness, itching, or inflammation.Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times[4][6][7].
Causes serious eye irritationH319Can cause significant, but reversible, eye damage upon contact.Always wear safety glasses with side shields or chemical goggles[4][6][7].
Harmful if inhaledH332Inhalation of dust or aerosols may be harmful.Handle in a well-ventilated area, preferably within a certified chemical fume hood[4][8].
May cause respiratory irritationH335Inhalation can lead to irritation of the nose, throat, and lungs.Use a fume hood to minimize exposure to dusts[4][6][7].

These classifications mandate that all materials contaminated with 1,8-Naphthyridin-2-amine HCl—including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., weigh boats, pipette tips)—must be disposed of as hazardous waste.

The Core Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the self-validating system for safely managing 1,8-Naphthyridin-2-amine HCl waste from the point of generation to its final collection.

DisposalWorkflow cluster_0 In the Laboratory cluster_1 Institutional Responsibility Gen Step 1: Generation of Waste (e.g., unused solid, contaminated items) Det Step 2: Hazardous Waste Determination (Confirm as hazardous based on SDS) Gen->Det Is it waste? Cont Step 3: Container Selection & Labeling (Use compatible container, attach EHS waste tag) Det->Cont Yes, it's hazardous Seg Step 4: Segregation & Accumulation (Store in designated Satellite Accumulation Area) Cont->Seg Properly prepared Req Step 5: Request Pickup (Contact institutional EHS/Safety Office) Seg->Req Container is full or >1 year old Pickup Step 6: EHS Collection (Trained personnel collect the waste) Req->Pickup EHS is notified Disp Step 7: Final Disposal (Transport to a licensed treatment and disposal facility) Pickup->Disp Manifested transport

Caption: Workflow for the safe disposal of 1,8-Naphthyridin-2-amine HCl waste.

Protocol Details:

Step 1: Waste Generation & Collection

  • Solid Waste: Collect unused or expired 1,8-Naphthyridin-2-amine HCl, along with grossly contaminated items like weigh paper and gloves, in a designated waste container.

  • Liquid Waste: If the compound is in solution, it must be collected in a liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers or bases).

Step 2: Hazardous Waste Determination

  • As established by the Safety Data Sheet (SDS), this compound is hazardous. This determination must be made at the point of generation[9]. Any waste stream containing this chemical is, by definition, hazardous waste.

Step 3: Container Selection & Labeling

  • Container Choice: Use a container that is chemically compatible, in good condition, and has a secure, screw-top lid[2][10]. For solid waste, a wide-mouth plastic (e.g., HDPE) container is ideal. Plastic is often preferred to glass to minimize breakage risk[1][9].

  • Labeling: This is a critical compliance step. Affix a hazardous waste tag, typically provided by your institution's Environmental Health and Safety (EHS) office, to the container before adding any waste[1][11].

    • Fill out the tag completely. Write out the full chemical name: "1,8-Naphthyridin-2-amine hydrochloride." Do not use abbreviations or chemical formulas[1].

    • For mixtures, list all components and their approximate percentages.

    • Clearly indicate the hazards (e.g., "Irritant," "Harmful").

Step 4: Segregation & Accumulation

  • Location: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the lab[2][9]. This area must be under the control of the laboratory personnel.

  • Segregation: Ensure the container is segregated from incompatible materials to prevent dangerous reactions[12][13]. For example, store it away from strong acids, bases, and oxidizing agents.

  • Containment: The SAA should have secondary containment, such as a tray or tub, to contain any potential leaks or spills[12].

Step 5: Arranging for Final Disposal

  • Keep waste containers securely closed except when adding waste[2][11].

  • Once the container is full, or if it has been accumulating for a specified time (often up to one year), contact your institution's EHS office to schedule a waste pickup[9][14]. Do not allow waste to accumulate beyond institutional limits[9].

Emergency Procedures: Spill Management

Accidents happen, and a prepared response is key to mitigating risk.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Situation: For a small spill of solid material, you may be able to clean it up yourself if you are properly trained and equipped. For large spills, or any spill you are not comfortable handling, evacuate the area and contact your EHS office.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Contain and Absorb:

    • Prevent the powder from becoming airborne.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully sweep the absorbed material into a suitable container[6].

  • Package for Disposal: Place the contaminated absorbent material and any cleaning supplies into a container, label it as hazardous waste with the full chemical name, and manage it through the disposal workflow described above[6].

  • Decontaminate: Clean the spill area thoroughly with soap and water, observing all environmental regulations for the cleaning materials[6].

Waste Minimization: A Proactive Approach

The most effective way to manage waste is to prevent its generation in the first place.

  • Prudent Purchasing: Order only the quantity of chemical needed for your experiments to avoid generating surplus stock[9][15].

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory. Share surplus chemicals with other labs before they expire[9][15].

  • Scale Reduction: Where feasible, reduce the scale of experiments to use smaller quantities of materials[9].

  • Substitution: Consider if a less hazardous chemical could be substituted in your protocol without compromising the scientific outcome[11][16].

By integrating these principles of hazard awareness, procedural diligence, and proactive minimization, you can ensure the safe and compliant disposal of 1,8-Naphthyridin-2-amine hydrochloride, protecting yourself, your colleagues, and the environment.

References

  • Title: Safety data sheet - BASF Source: BASF URL
  • Title: safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Title: How to Dispose of Chemical Waste Source: Environmental Health and Safety, Iowa State University URL
  • Title: 1,8-Naphthyridin-2-amine Source: BLD Pharm URL
  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL
  • Title: SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: Laboratory Chemical Waste Management Source: CSIR IIP URL
  • Title: 2-Amino-7-chloro-1,8-naphthyridine SDS, 15944-33-9 Safety Data Sheets Source: ECHEMI URL
  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL
  • Title: Steps in Complying with Regulations for Hazardous Waste Source: US EPA URL
  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL
  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL
  • Title: Hazardous Waste - Overview Source: Occupational Safety and Health Administration URL
  • Title: School Science Safety | Disposal of Hazardous Waste Source: YouTube URL
  • Title: What Are The Key Hazardous Waste Disposal Regulations For Engineers?
  • Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt URL
  • Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL
  • Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL
  • Title: 1,8-Naphthyridine SDS, 254-60-4 Safety Data Sheets Source: ECHEMI URL

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.